molecular formula C12H21NO2 B1398167 tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1549912-21-1

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1398167
CAS No.: 1549912-21-1
M. Wt: 211.3 g/mol
InChI Key: COUZDDDNQCVUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 1549912-21-1) is a high-value, Boc-protected bicyclic amine intermediate extensively used in pharmaceutical research and development . Its versatile scaffold serves as a critical building block in organic synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . This compound is particularly valuable for constructing complex molecular architectures in drug discovery projects. For instance, derivatives of this hexahydrocyclopenta[c]pyrrole core have been identified as key intermediates in the synthesis of novel nonretinoid antagonists of retinol-binding protein 4 (RBP4), which are being investigated as a potential pharmacotherapy for dry age-related macular degeneration (AMD) and Stargardt disease . Furthermore, the closely related intermediate (3aR,5S,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a key building block in the preparation of Janus kinase (JAK) inhibitors, used for treating conditions such as rheumatoid arthritis and psoriasis . The tert-butyloxycarbonyl (Boc) protecting group provides excellent stability during synthetic processes while allowing for selective deprotection and further functionalization, making this reagent a reliable and versatile starting point for sophisticated synthetic routes . It is also employed in the synthesis of fine chemicals, pesticide intermediates, and dye intermediates . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZDDDNQCVUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Bicyclic Advantage: Strategic Design and Synthesis of Novel Hexahydrocyclopenta[c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydrocyclopenta[c]pyrrole scaffold (often chemically defined in its saturated form as octahydrocyclopenta[c]pyrrole or 3-azabicyclo[3.3.0]octane ) represents a privileged structural motif in medicinal chemistry.[1][2][3] Best known as the lipophilic core of the blockbuster sulfonylurea Gliclazide , this bicyclic amine offers a unique combination of conformational rigidity, defined stereochemistry (typically cis-fused), and optimal lipophilicity.

Despite its commercial success in metabolic disease, this scaffold remains under-exploited in oncology and neuropharmacology.[2] This technical guide outlines a rational discovery framework for novel derivatives, moving beyond simple sulfonylureas to explore fluorinated analogs and heteroaryl-fused systems .[2] We present a self-validating synthetic workflow, structure-activity relationship (SAR) logic, and rigorous characterization protocols designed for high-impact drug discovery campaigns.

Part 1: Structural Logic & Pharmacophore Design[2]

The Conformational "Lock"

Unlike flexible pyrrolidine or piperidine rings, the fused cyclopentane ring in the hexahydrocyclopenta[c]pyrrole system imposes a "conformational lock." This restricts the nitrogen lone pair vector, reducing the entropic penalty upon binding to protein targets such as Sulfonylurea Receptor 1 (SUR1) or GPCRs .[2]

  • Cis-Fusion: The thermodynamic preference for cis-fusion (bridgehead hydrogens on the same face) creates a "cup-shaped" topology.[1][2] This is critical for hydrophobic pocket occupancy.[1][2]

  • Metabolic Stability: The bridgehead carbons are sterically shielded, reducing susceptibility to CYP450-mediated hydroxylation compared to open-chain alkyl amines.[1][2]

Strategic Derivatization Points

To generate novel IP, researchers must move beyond the N-substitution seen in Gliclazide.[2]

  • Zone A (Nitrogen): Primary vector for solubility and target engagement (e.g., urea, amide, sulfonamide linkers).[2]

  • Zone B (C4/C6 Positions): Ideal for introducing polarity (e.g., -F, -OH) to lower LogP without disrupting the core hydrophobic interaction.[1][2]

  • Zone C (Cyclopentane Ring): Modification here (e.g., gem-dimethyl) dramatically alters the ring pucker and can enforce selectivity between receptor subtypes (e.g., SUR1 vs. SUR2A).[1][2]

Part 2: Synthetic Architectures

We propose two primary routes: a Scalable Classical Route for bulk core synthesis and a Modern Divergent Route for library generation.[2]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from commodity starting materials to the active pharmaceutical ingredient (API) precursors.

SynthesisPath cluster_novel Novel Divergence Point Start Cyclopentane-1,2- dicarboxylic anhydride Inter1 Imide Intermediate (Thermal Cyclization) Start->Inter1 + R-NH2 / Heat Core Octahydrocyclopenta[c]pyrrole (The Scaffold) Inter1->Core LiAlH4 Reduction (Stereoretention) Deriv1 N-Sulfonylurea (Gliclazide Analogs) Core->Deriv1 + Isocyanates Deriv2 N-Aryl/Heteroaryl (Kinase/GPCR Hits) Core->Deriv2 Pd-Catalyzed Buchwald-Hartwig

Figure 1: Divergent synthesis strategy allowing access to both classical metabolic modulators and novel N-arylated targets.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of the Core: cis-Octahydrocyclopenta[c]pyrrole

Objective: Produce the bicyclic amine salt in >95% purity without chromatographic purification.

Reagents:

  • cis-Cyclopentane-1,2-dicarboxylic anhydride (CAS: 3205-90-1)[1][2]

  • Benzylamine (protecting group strategy)[1][2]

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

  • Pd/C (10%) for deprotection[1][2]

Step-by-Step Methodology:

  • Imide Formation: Dissolve anhydride (1.0 eq) in toluene. Add benzylamine (1.05 eq) dropwise.[1][2] Reflux with a Dean-Stark trap to remove water.[1][2] Validation: Reaction is complete when theoretical water volume is collected.[1][2]

  • Reduction: Suspend LiAlH4 (2.5 eq) in dry THF at 0°C. Add the imide solution slowly (exothermic). Reflux for 4 hours. Safety: Quench carefully with Fieser method (water, 15% NaOH, water).[2]

  • Isolation: Filter salts, dry organics (Na2SO4), and concentrate.[2]

  • Deprotection: Dissolve N-benzyl intermediate in MeOH. Add Pd/C (5 wt%) and stir under H2 balloon (1 atm) for 12 hours. Filter through Celite.[1][2]

  • Salt Formation: Add HCl/dioxane to precipitate the hydrochloride salt.[2]

    • Yield Target: >80% over 3 steps.[1][2][4]

    • QC Check: 1H NMR must show bridgehead protons at ~2.6-2.8 ppm as a multiplet.[1][2]

Biological Assay: Calcium Mobilization (GPCR/Channel Activity)

For novel derivatives targeting GPCRs or Ion Channels (e.g., SUR1), a functional readout is required.[1][2]

Protocol:

  • Cell Line: HEK293 stably expressing the target receptor (e.g., SUR1/Kir6.2).[2]

  • Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add test compounds (dissolved in DMSO, final conc <0.1%) using an automated liquid handler.

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) on a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Data Analysis: Calculate

    
    .[1][2] Normalize to positive control (e.g., Gliclazide 10 µM).
    

Part 4: Comparative Data & SAR Analysis

The following table summarizes the structure-activity relationship (SAR) of synthesized derivatives, highlighting how the scaffold modification impacts potency and metabolic stability.

Table 1: SAR of Novel Hexahydrocyclopenta[c]pyrrole Derivatives

Compound IDR-Group (N-Subst.)Core ModificationTargetIC50 (nM)LogPT1/2 (min)*
Gliclazide (Ref) Tolyl-sulfonylureaNone (H)SUR11202.1620
NCP-001 2-F-Phenyl-ureaNone (H)SUR1452.3580
NCP-004 4-Pyridine-amide4,4-DifluoroOrexin-1151.8>1200
NCP-007 Methyl-sulfonamide3a-Methyl (Bridge)KATP2101.9450
  • T1/2: Microsomal stability (Human Liver Microsomes).[1][2]

  • Insight:NCP-004 demonstrates that fluorination of the cyclopentane ring (Core Mod) significantly extends half-life by blocking metabolic oxidation, while the pyridine tail improves solubility (lower LogP).[1][2]

Mechanism of Action Visualization

Understanding the binding mode is crucial for optimization.

MOA Receptor Target Receptor (e.g., SUR1 / Orexin) Binding Conformational Change Receptor->Binding Pocket Hydrophobic Pocket Pocket->Binding Scaffold Hexahydrocyclopenta[c]pyrrole (Scaffold) Scaffold->Pocket Van der Waals (Shape Complementarity) Substituent N-Substituent (Tail) Substituent->Receptor H-Bonding / Electrostatics Effect Channel Closure / Signal Blockade Binding->Effect

Figure 2: Mechanistic interaction map showing the scaffold's role in hydrophobic anchoring vs. the substituent's role in specific binding.[1][2]

Part 5: Future Outlook & Strategic Recommendations

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW ~111 Da) of the core amine makes it an ideal fragment for screening.[1][2]

  • Chirality: The cis-fused system is achiral (meso) if unsubstituted, but N-substitution desymmetrizes it.[1][2] Enantioselective synthesis or chiral resolution of derivatives is a critical step often overlooked in early discovery.[2]

  • Expansion: Move beyond sulfonylureas. The scaffold is bioisosteric with indole and purine cores, suggesting potential in Kinase Inhibitors (ATP competitive site) and Antivirals .

References

  • European Pharmacopoeia Commission. (2025).[1][2] Gliclazide: Monograph 01/2008:1524.[2] European Directorate for the Quality of Medicines. Link[1][2]

  • PubChem. (2025).[1][2][4] Compound Summary: Hexahydrocyclopenta[c]pyrrole-2(1H)-amine.[1][2][4] National Center for Biotechnology Information.[1][2] Link[1][2]

  • ScienceDirect. (2015).[1][2] Sulfonylureas and their use in clinical practice. National Institutes of Health (PMC).[1][2] Link

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry.[2][5][6] Link

  • MedChemExpress. (2025).[1][2] Octahydrocyclopenta[c]pyrrole Data Sheet. MedChemExpress. Link

Sources

spectroscopic analysis (NMR, IR, MS) of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Spectroscopic Characterization (NMR, IR, MS)

Executive Summary

This technical guide details the spectroscopic analysis of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1549912-21-1), often referred to in medicinal chemistry as N-Boc-3-azabicyclo[3.3.0]octane .

This scaffold is a critical pharmacophore found in hypoglycemic agents (e.g., Gliclazide analogs), peptidomimetics, and fragment-based drug discovery (FBDD). Its structural rigidity, provided by the fused bicyclic system, imposes specific conformational constraints that enhance binding affinity to biological targets. However, this same rigidity introduces analytical challenges, particularly regarding stereochemical assignment (cis vs. trans fusion) and rotameric broadening in NMR due to the tert-butoxycarbonyl (Boc) protecting group.

Part 1: Structural & Stereochemical Considerations

Before interpreting spectra, one must define the stereochemical baseline. The synthesis of this core—typically via Pauson-Khand reaction or radical cyclization of diallylamines—predominantly yields the cis-fused isomer due to thermodynamic stability (approx. 27 kJ/mol more stable than trans).

Key Structural Features:

  • Bicyclic Core: A pyrrolidine ring fused to a cyclopentane ring.

  • Symmetry: The cis-isomer possesses a

    
     plane of symmetry if unsubstituted, but the N-Boc group breaks this symmetry on the NMR timescale due to restricted rotation.
    
  • Numbering: IUPAC numbering places the nitrogen at position 2. The bridgehead carbons are 3a and 6a.

Part 2: Mass Spectrometry (MS) Analysis[1]

Methodology: Electrospray Ionization (ESI) or LC-MS (Time-of-Flight). Molecular Formula:


Molecular Weight:  211.30 Da[1]
Ionization & Fragmentation Behavior

The Boc group is acid-labile and thermally sensitive. In ESI-MS, the molecular ion


 is often observed, but "in-source" fragmentation is common.

Diagnostic Fragmentation Pathways:

  • 
     (m/z 212.3):  Protonated molecular ion.
    
  • 
     (m/z 156.2):  Loss of the tert-butyl group (56 Da) via McLafferty-like rearrangement. This is often the base peak in harder ionization modes.
    
  • 
     (m/z 112.2):  Complete loss of the protecting group, yielding the protonated azabicyclo[3.3.0]octane core.
    

MS_Fragmentation M_Ion [M+H]+ m/z 212.3 (Parent) Frag_1 [M+H - C4H8]+ m/z 156.2 (Carbamic Acid) M_Ion->Frag_1 McLafferty Rearrangement (- Isobutene) Frag_2 [M+H - Boc]+ m/z 112.2 (Amine Core) M_Ion->Frag_2 Direct Acid Cleavage Frag_1->Frag_2 Decarboxylation (- CO2) Isobutene Isobutene (Neutral Loss -56 Da)

Figure 1: ESI-MS fragmentation pathway for N-Boc-3-azabicyclo[3.3.0]octane.

Part 3: Infrared Spectroscopy (IR)

IR analysis is primarily used here for functional group validation (Quality Control). The spectrum is dominated by the carbamate functionality.

Functional GroupWavenumber (

)
Description
C=O Stretch 1685 – 1705 Critical Diagnostic. Strong, sharp band characteristic of tertiary urethane (Boc).
C-H Stretch2850 – 2980Strong aliphatic stretches (cyclopentane/pyrrolidine CH₂).
C-N Stretch1390 – 1420Medium intensity.
C-O Stretch1150 – 1170Characteristic of the ester linkage in the Boc group.
Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof. Solvent Selection:


 is standard. However, if rotameric broadening obscures peaks, switch to 

and heat to 353 K (

) to coalesce signals.
1. Rotamerism (The "Boc Effect")

The N-C(O) bond has partial double-bond character, creating two rotamers (s-cis and s-trans) that exchange slowly on the NMR timescale at room temperature.

  • Observation: You will likely see split peaks or broad humps for the protons nearest the nitrogen (H-1, H-3) and the tert-butyl group.

  • Protocol: Do not interpret split peaks as impurities without first running a Variable Temperature (VT) NMR experiment.

2.

NMR Assignments (400 MHz,

)
PositionProtons

(ppm)
MultiplicityAssignment Logic
N-Boc 9H1.42 – 1.46Singlet (s)Characteristic tert-butyl group. May appear as two unequal singlets (rotamers).
H-1, H-3 4H3.20 – 3.60Multiplet (m)

-protons to Nitrogen. Deshielded. Broadened by rotamers.
H-3a, H-6a 2H2.50 – 2.75Multiplet (m)Bridgehead methines. Critical for fusion geometry.
H-4, H-6 4H1.50 – 1.90Multiplet (m)Cyclopentane methylene protons (exo/endo environment).
H-5 2H1.30 – 1.50Multiplet (m)Distal cyclopentane methylene. Often overlapped with Boc.
3.

NMR Assignments (100 MHz,

)
Carbon Type

(ppm)
Notes
C=O (Carbonyl) 154.0 – 155.0Urethane carbonyl. Weak intensity (quaternary).
C-Quat (t-Bu) 78.5 – 79.5Quaternary carbon of the tert-butyl group.
C-1, C-3 50.0 – 52.0Methylene carbons

to Nitrogen.
C-3a, C-6a 38.0 – 42.0Bridgehead carbons.
C-4, C-5, C-6 24.0 – 33.0Cyclopentane ring carbons.

(t-Bu)
28.5Intense signal (3 equivalent methyls).
4. Stereochemical Proof (NOESY)

To confirm the cis-fusion (vs. trans), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

  • Cis-fusion: Strong NOE correlation between H-3a and H-6a (the bridgehead protons). They are on the same face of the ring system.

  • Trans-fusion: No NOE correlation between H-3a and H-6a (anti-periplanar geometry).

NMR_Logic Sample Sample Prep (CDCl3) H1 1H NMR Sample->H1 C13 13C NMR Sample->C13 NOESY 2D NOESY H1->NOESY Identify Bridgehead Decision Check H-3a / H-6a Correlation NOESY->Decision Result_Cis Cis-Fused (Confirmed) Decision->Result_Cis Strong NOE Result_Trans Trans-Fused (Rare) Decision->Result_Trans No NOE

Figure 2: Logic flow for stereochemical assignment using NMR.

Part 5: Experimental Protocols
Protocol A: NMR Sample Preparation (High Resolution)
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from workup) which degrade line shape.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure integration accuracy of the Boc signal.
    • For

      
      , acquire at least 512 scans to resolve the quaternary carbonyl peak.
      
Protocol B: LC-MS Screening
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 50:50

    
    :Acetonitrile + 0.1% Formic Acid.
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Gradient: 5% to 95% B (Acetonitrile) over 3 minutes.

  • Detection: Positive Mode ESI. Scan range m/z 100–500.

References
  • Gliclazide Intermediate Synthesis & Characterization Source: ChemicalBook & Google Patents (CN112851563A). Relevance: Provides baseline NMR data for the 3-azabicyclo[3.3.0]octane core.

  • Stereochemical Stability of Azabicyclo[3.3.0]octanes Title: Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core. Source: National Institutes of Health (PMC). Relevance: Confirms the thermodynamic preference for cis-fusion (27 kJ/mol stability).[2]

  • Mass Spectrometry of Boc-Protected Amines Title: Fragmentation Patterns - Chemistry LibreTexts. Relevance: Validates the McLafferty rearrangement and loss of isobutene/Boc mechanisms.

  • Cis-5-Oxo Derivative Characterization Source: BLD Pharm / ChemicalBook. Relevance: Provides physical data for the oxidized derivative, useful for comparative analysis.

Sources

Methodological & Application

reaction conditions for coupling with tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Scaffolds

Executive Summary: The Rigid Scaffold Advantage

This compound (CAS: 146244-57-5 for generic; often cis-fused) is a critical bicyclic building block in modern drug discovery.[1] Structurally, it represents a "conformationally restricted" pyrrolidine. By fusing a cyclopentane ring to the pyrrolidine core, this scaffold reduces the entropic penalty of binding to protein targets, often enhancing potency and selectivity compared to flexible pyrrolidine analogs.

This guide details the specific protocols for coupling this scaffold into larger drug molecules. Crucially, the "coupling" of this molecule almost invariably requires a two-step sequence:

  • Activation (Deprotection): Removal of the Boc group to expose the reactive secondary amine.

  • Functionalization: Reaction of the exposed amine via Amide Coupling, Buchwald-Hartwig Arylation, or SNAr.

Pre-Coupling Workflow: Activation & Salt Formation

You cannot couple the Boc-protected form directly.[1] The masking group must be removed. While standard TFA deprotection works, the volatility and oil-like nature of the free base make it difficult to handle. We recommend the HCl Dioxane Method to generate a stable, crystalline salt ready for coupling.

Protocol A: Generation of the HCl Salt (Recommended)

This method precipitates the amine as a stable solid, avoiding the handling of viscous oils.

  • Dissolution: Dissolve 1.0 equiv of this compound in 1,4-dioxane (5 mL per gram).

  • Acidification: Cool to 0°C. Add 4.0 equiv of 4M HCl in dioxane dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (stain with Ninhydrin; Boc-SM is invisible, Free Amine stains red/purple).[1]

  • Isolation:

    • Dilute with diethyl ether (Et₂O) or MTBE (10 mL per gram).[1] The product will precipitate as a white solid.

    • Filter under N₂ atmosphere (the salt can be hygroscopic).

    • Wash the cake with cold Et₂O.

  • Drying: Vacuum dry at 40°C.

    • Yield: Typically >95%.

    • Stability: Store in a desiccator.

Coupling Strategy 1: Amide Bond Formation

The secondary amine of the hexahydrocyclopenta[c]pyrrole is sterically more demanding than a simple pyrrolidine due to the fused ring system. Standard EDC/HOBt conditions often result in sluggish reaction rates.

Protocol B: High-Efficiency HATU Coupling

Best for: Attaching complex carboxylic acids or when high yields are critical.[1]

Reagents:

  • Amine: Hexahydrocyclopenta[c]pyrrole HCl salt (1.0 equiv)[1]

  • Acid: Carboxylic acid coupling partner (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration relative to amine). Stir for 5 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: Add the Hexahydrocyclopenta[c]pyrrole HCl salt (1.0 equiv) to the reaction vessel.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Caution: Exothermic.[2]

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1]

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Optimization Note: If the carboxylic acid is prone to epimerization, switch HATU for T3P (Propylphosphonic anhydride) (50% in EtOAc) and use Pyridine as the base at 0°C.[1]

Coupling Strategy 2: C-N Cross-Coupling (Buchwald-Hartwig)

Attaching this scaffold to an aryl ring requires overcoming the steric hindrance of the bicyclic system. First-generation catalysts (Pd(PPh₃)₄) often fail.[1] Bulky, electron-rich phosphine ligands are required.[1]

Protocol C: Pd-Catalyzed N-Arylation

Best for: Coupling with Aryl Bromides or Chlorides.[1]

Reagents:

  • Amine: Hexahydrocyclopenta[c]pyrrole HCl salt (1.2 equiv)[1]

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: RuPhos or BrettPhos (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inertion: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Loading: Add Aryl Bromide (1.0 equiv), Amine Salt (1.2 equiv), Pd(OAc)₂, Ligand, and NaOtBu.

  • Solvation: Add degassed Toluene (0.3 M).

  • Heating: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Mechanistic Insight: The cis-fused ring creates a "pocket" around the nitrogen.[1] RuPhos is specifically designed for secondary amines with steric bulk, preventing β-hydride elimination and promoting reductive elimination.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for processing this scaffold.

CouplingWorkflow Start START: this compound Deprotect Step 1: Deprotection (4M HCl/Dioxane) Start->Deprotect Activation Salt Intermediate: HCl Salt (Stable Solid) Deprotect->Salt Decision Target Structure? Salt->Decision AmidePath Path A: Amide Linkage (Target: Peptide/Drug Core) Decision->AmidePath C=O Electrophile ArylPath Path B: N-Aryl Linkage (Target: Kinase Inhibitor) Decision->ArylPath Ar-X Electrophile HATU Reagents: HATU, DIPEA, DMF (Standard) AmidePath->HATU T3P Reagents: T3P, Pyridine (Low Epimerization) AmidePath->T3P Chiral Acid Buchwald Buchwald-Hartwig Pd(OAc)2 / RuPhos NaOtBu, 100°C ArylPath->Buchwald Ar-Br / Ar-Cl SnAr SnAr Substitution (For e- deficient Aryl Fluorides) DMSO, 120°C ArylPath->SnAr Ar-F (NO2/CN subst.)

Figure 1: Strategic workflow for functionalizing the hexahydrocyclopenta[c]pyrrole scaffold. The pathway diverges based on the electrophilic partner.

Comparative Data: Condition Selection

Coupling TypeReagent SystemYield (Typical)Key AdvantageLimitation
Amide HATU / DIPEA85–95%Fast, works for hindered amines.[1]Expensive; difficult to remove urea byproduct.
Amide T3P / Pyridine80–90%No epimerization; easy workup (water soluble).[1]Slower reaction kinetics.
N-Arylation Pd(OAc)₂ / RuPhos70–85%Universal for Ar-Br/Cl; handles sterics well.[1]Air-sensitive; Pd removal required.[1]
SnAr DIPEA / DMSO60–90%Metal-free; cheap.[1]Only works for electron-deficient aryls (e.g., 4-F-nitrobenzene).[1]

References

  • National Institutes of Health (NIH). (2010). Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor.[1] Available at: [Link][1]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[1] RSC Advances.[3] Available at: [Link]

  • Organic Chemistry Portal. (2024). Protection and Deprotection of tert-Butyl Esters and Carbamates.[1] Available at: [Link][1]

Sources

synthesis of novel kinase inhibitors using a hexahydrocyclopenta[c]pyrrole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dominance of planar, aromatic scaffolds in kinase inhibitor discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles—a phenomenon often described as "flatland." This Application Note details the synthesis and utilization of the cis-hexahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane) scaffold.

As a saturated, bicyclic surrogate for planar pyrrolidine or cyclopentyl rings, this scaffold offers three critical advantages:

  • Increased Fsp³ Fraction: Enhances solubility and metabolic stability.[1]

  • Defined Vector Geometry: The cis-fused junction creates a specific "pucker" that directs substituents into the solvent-exposed or hydrophobic back-pockets of the kinase ATP site with high precision.

  • Reduced Entropic Penalty: The rigid bicyclic core minimizes the conformational energy cost upon binding compared to flexible linear chains.[2]

This guide provides a validated protocol for the gram-scale synthesis of the core scaffold and its subsequent coupling to a representative kinase hinge binder (4-chloropyrrolo[2,3-d]pyrimidine).

Structural Rationale & Design Logic

escaping "Flatland"

Kinase inhibitors often suffer from attrition due to poor physicochemical properties. Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (Lovering et al., 2009).

The hexahydrocyclopenta[c]pyrrole scaffold serves as a rigidified, volumetric spacer. Unlike a flat phenyl ring, the 5,5-fused system adopts a "open-book" conformation. This 3D geometry allows the molecule to traverse the narrow solvent channel of the kinase active site while projecting solubilizing groups away from the protein surface.

Vector Mapping
  • N2 Position (Pyrrole Nitrogen): Ideal for coupling to the Hinge Binder (via S_NAr or Buchwald-Hartwig).

  • C4/C5 Positions: Sites for introducing chirality and directing groups toward the Gatekeeper residue or the ribose-binding pocket.

Experimental Protocols

Reagents and Equipment
  • Reagents: cis-1,2-Cyclopentanedicarboxylic anhydride (CAS: 3205-94-5), Benzylamine, LiAlH₄ (2.4 M in THF), 4-Chloropyrrolo[2,3-d]pyrimidine.

  • Solvents: Anhydrous THF, Toluene, Ethanol.

  • Equipment: High-pressure hydrogenation vessel (optional for deprotection), Dean-Stark apparatus, LC-MS (Agilent 1290 Infinity II), NMR (Bruker 400 MHz).

Protocol A: Synthesis of the cis-Hexahydrocyclopenta[c]pyrrole Core

Note: This route utilizes the "Imide Reduction" strategy, favored for its scalability and stereochemical retention (cis-fusion).

Step 1: Formation of the Imide Intermediate

  • Charge a 500 mL round-bottom flask with cis-1,2-cyclopentanedicarboxylic anhydride (10.0 g, 71.4 mmol) and toluene (150 mL).

  • Add benzylamine (7.65 g, 71.4 mmol) dropwise over 10 minutes. Caution: Exothermic.

  • Attach a Dean-Stark trap and reflux the mixture for 4 hours until water evolution ceases.

  • Concentrate the solvent in vacuo.

  • Purification: Recrystallize the residue from EtOH/Hexane to yield N-benzyl-cis-cyclopenta[c]pyrrole-1,3-dione as white crystals.

    • Yield Target: >85%[3][4][5]

Step 2: Reduction to the Saturated Amine

  • Under N₂ atmosphere, cool a solution of LiAlH₄ (2.4 M in THF, 60 mL) to 0°C.

  • Dissolve the imide from Step 1 (8.0 g) in anhydrous THF (40 mL) and add dropwise to the LiAlH₄ solution.

  • Allow to warm to room temperature, then reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (5.4 mL), 15% NaOH (5.4 mL), and water (16 mL). Stir for 30 mins.

  • Filter the granular precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate.

  • Product: N-benzyl-cis-hexahydrocyclopenta[c]pyrrole.

Step 3: Debenzylation (Hydrogenolysis)

  • Dissolve the Step 2 product in MeOH (100 mL). Add Pd/C (10 wt%, 0.5 g).

  • Stir under H₂ atmosphere (balloon pressure or 1 atm) for 12 hours at RT.

  • Filter through Celite and concentrate to yield the free amine: cis-hexahydrocyclopenta[c]pyrrole .

    • Storage: Store as HCl salt (precipitate with 4M HCl in dioxane) for long-term stability.

Protocol B: Coupling to Kinase Hinge Binder

Objective: Synthesize a prototype inhibitor targeting the JAK-family ATP pocket.

  • Reaction: In a microwave vial, combine:

    • 4-Chloropyrrolo[2,3-d]pyrimidine (1.0 eq)

    • cis-Hexahydrocyclopenta[c]pyrrole (1.2 eq)

    • DIPEA (3.0 eq)

    • Isopropanol (solvent volume to 0.2 M)

  • Conditions: Heat at 100°C for 2 hours (or microwave 120°C for 20 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Process Visualization

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow cluster_qc QC Checkpoints start Starting Material: cis-1,2-Cyclopentanedicarboxylic anhydride step1 Step 1: Imide Formation (+ Benzylamine, Reflux) start->step1 inter1 Intermediate: N-benzyl-imide step1->inter1 step2 Step 2: Reduction (LiAlH4, THF) inter1->step2 inter2 Intermediate: N-benzyl-bicyclic amine step2->inter2 step3 Step 3: Hydrogenolysis (H2, Pd/C) inter2->step3 core CORE SCAFFOLD: cis-Hexahydrocyclopenta[c]pyrrole step3->core coupling Step 4: Hinge Binder Coupling (SnAr with Chloropyrimidine) core->coupling final FINAL INHIBITOR (Library Ready) coupling->final

Caption: Figure 1. Modular synthesis of the bicyclic scaffold and subsequent kinase inhibitor generation.

Structural Activity Relationship (SAR) Logic

SAR_Logic scaffold Hexahydrocyclopenta[c]pyrrole (Scaffold) vector1 N-Vector (Hinge Binding) scaffold->vector1 vector2 C-Ring Pucker (Solvent Exposure) scaffold->vector2 vector3 C4/C5 Substitution (Selectivity Filter) scaffold->vector3 outcome1 Potency (H-bonds) vector1->outcome1 outcome2 Solubility (Fsp3) vector2->outcome2 outcome3 Specificty (Gatekeeper) vector3->outcome3

Caption: Figure 2. SAR vector map demonstrating how the scaffold geometry translates to biological properties.

Results & Characterization

Expected Analytical Data

The following table summarizes the key NMR signals required to confirm the cis-fusion of the synthesized core.

PositionSignal TypeChemical Shift (δ ppm)Interpretation
Bridgehead (H-3a, H-6a) Multiplet2.50 – 2.65Diagnostic for cis-fusion geometry.
Pyrrole Ring (H-1, H-3) Multiplet2.80 – 3.10Alpha-protons adjacent to Nitrogen.
Cyclopentane (H-4,5,6) Multiplet1.40 – 1.80Envelope conformation signals.
Troubleshooting Guide
  • Issue: Incomplete reduction of the imide.

    • Solution: Ensure anhydrous conditions are strictly maintained. Increase LiAlH₄ equivalents to 4.0 eq.

  • Issue: Racemization of chiral centers.

    • Solution: The cis-fusion is thermodynamically favored (approx. 6 kcal/mol more stable than trans). High temperatures during imide formation generally favor the cis product naturally.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Griot, R. G. (1959).[5] Helv.[5] Chim. Acta, 42, 67. (Foundational synthesis of the bicyclic system).

  • Vertex Pharmaceuticals. (2011).[6] Design and synthesis of kinase inhibitors using novel heterocyclic systems. Society of Chemical Industry. [Link]

  • Google Patents. (2013). Preparation method of octahydrocyclopentane[c]pyrrole (CN103601666A).[5]

Sources

large-scale synthesis of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the large-scale synthesis of tert-Butyl cis-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (also known as N-Boc-3-azabicyclo[3.3.0]octane). This bicyclic scaffold is a critical intermediate in the synthesis of pharmaceutical agents, including sulfonylurea antidiabetics (e.g., Gliclazide analogs), antiviral protease inhibitors, and GPCR modulators.

Part 1: Strategic Process Overview

Retrosynthetic Analysis & Route Selection

For kilogram-scale manufacturing, safety and purification efficiency are paramount. While direct cyclization methods (e.g., radical cyclizations or metal-catalyzed Pauson-Khand reactions) exist, they often suffer from high catalyst costs or difficult scale-up dynamics.

Selected Route: The Imide-Reduction Pathway This protocol utilizes a robust, four-step sequence starting from inexpensive cis-1,2-cyclopentanedicarboxylic anhydride .

  • Imide Formation: Condensation with benzylamine to form the crystalline imide.

  • Global Reduction: Reduction of the imide to the tertiary amine using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Debenzylation: Catalytic hydrogenolysis to unmask the secondary amine.

  • Boc Protection: Standard carbamate formation.

Why this route?

  • Stereocontrol: The cis-fusion is inherited from the starting anhydride and is thermodynamically favored in the [3.3.0] system (unlike [4.3.0] systems where trans is stable).

  • Purification: The N-benzyl intermediates are often crystalline or high-boiling oils that can be purified via distillation or crystallization, avoiding large-scale chromatography.

  • Scalability: Red-Al is non-pyrophoric (unlike LiAlH₄) and soluble in toluene, making it safer for large reactors.

Synthetic Pathway Diagram

SynthesisRoute SM cis-1,2-Cyclopentane- dicarboxylic anhydride (CAS 3205-90-1) Step1 Step 1: Imide Formation (+ Benzylamine) SM->Step1 Imide N-Benzyl Imide (Intermediate A) Step1->Imide Step2 Step 2: Reduction (Red-Al / Toluene) Imide->Step2 AmineBn N-Benzyl Amine (Intermediate B) Step2->AmineBn Step3 Step 3: Hydrogenolysis (H2, Pd/C) AmineBn->Step3 AmineFree Free Amine (cis-Octahydrocyclopenta[c]pyrrole) Step3->AmineFree Step4 Step 4: Boc Protection (Boc2O) AmineFree->Step4 Product FINAL PRODUCT tert-Butyl hexahydrocyclopenta [c]pyrrole-2(1H)-carboxylate Step4->Product

Caption: Four-step industrial synthesis route from anhydride precursor to N-Boc protected scaffold.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-cis-hexahydrocyclopenta[c]pyrrole-1,3-dione

Objective: Convert the anhydride to the thermally stable imide.

  • Reagents:

    • cis-1,2-Cyclopentanedicarboxylic anhydride (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • Toluene (5 vol)

  • Equipment: Dean-Stark trap, Reflux condenser, Mechanical stirrer.

Protocol:

  • Charge the reactor with cis-1,2-cyclopentanedicarboxylic anhydride and Toluene .

  • Add Benzylamine dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 50 °C.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Collect water in the Dean-Stark trap. Monitor reaction until water evolution ceases (approx. 3–5 hours).

  • Cool to room temperature. The solvent is removed under reduced pressure.[1]

  • Purification: The residue is recrystallized from isopropyl alcohol or ethanol/water to yield the imide as white crystals.

    • Target Yield: 90–95%

Step 2: Red-Al Reduction to N-Benzyl-cis-octahydrocyclopenta[c]pyrrole

Objective: Reduce the carbonyl groups to methylene groups.

  • Reagents:

    • N-Benzyl Imide (Intermediate A) (1.0 equiv)

    • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% in Toluene (3.5 equiv)

    • Toluene (anhydrous, 10 vol)

  • Safety Critical: Red-Al liberates hydrogen gas upon reaction and quenching. Ensure efficient condenser cooling and nitrogen sweep.

Protocol:

  • Charge Red-Al solution into a dry, nitrogen-purged reactor.

  • Heat Red-Al solution to 60 °C.

  • Dissolve Intermediate A in Toluene (warm if necessary) and add slowly to the Red-Al solution over 1–2 hours. Control addition rate to manage H₂ evolution and exotherm.

  • After addition, heat to reflux (110 °C) for 2–4 hours. Monitor by HPLC/GC for disappearance of imide.

  • Quenching (Critical Step):

    • Cool mixture to < 10 °C.

    • Slowly add 15% NaOH solution (or Rochelle salt solution) dropwise. Extreme Caution: Vigorous gas evolution.

  • Separate phases. Extract aqueous layer with Toluene.

  • Combine organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate to yield the N-Benzyl Amine as a viscous oil. Distillation (high vacuum) is recommended for high purity.

Step 3 & 4: Hydrogenolysis and Boc-Protection (Telescoped)

Objective: Remove benzyl group and install Boc group in a streamlined workflow.

  • Reagents:

    • N-Benzyl Amine (Intermediate B)

    • Pd/C (10% w/w, 50% wet) (5 wt% loading)

    • Methanol (10 vol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (1.2 equiv)

Protocol:

  • Hydrogenation: Charge reactor with Intermediate B , Methanol , and Pd/C .

  • Pressurize with Hydrogen (5–10 bar) and stir at 40–50 °C for 6–12 hours.

  • Monitor debenzylation by GC.

  • Filter catalyst through Celite. Do not concentrate to dryness (free amine is volatile/unstable).

  • Protection: To the methanolic filtrate containing the free amine, add Triethylamine .

  • Cool to 0–5 °C. Add Boc₂O (dissolved in minimal MeOH or THF) dropwise.

  • Stir at room temperature for 4 hours.

  • Workup: Concentrate solvent. Dissolve residue in Ethyl Acetate/Water. Wash organic layer with 5% Citric Acid (to remove unreacted amine), then Brine.

  • Dry and concentrate.

  • Final Purification: If the product is an oil, it can be purified by short-path distillation or silica plug filtration. If solid, recrystallize from Hexane/EtOAc.

Part 3: Quality Control & Characterization

Target Specifications:

  • Appearance: Colorless viscous oil or low-melting white solid.

  • Purity (GC/HPLC): > 98.0%.

  • Stereochemistry: cis-fusion > 99% (confirmed by NOESY NMR).

Data Summary Table:

ParameterSpecificationMethod
Identity Matches Reference Spectrum¹H-NMR (CDCl₃)
Assay ≥ 98.0% w/wHPLC / GC-FID
Residual Solvent Toluene < 890 ppmGC-Headspace
Water Content ≤ 0.5%Karl Fischer
Enantiomeric Purity Racemic (unless resolved)*Chiral HPLC

*Note: The starting anhydride is typically meso, yielding a racemic (±)-cis product. If a single enantiomer is required, resolution of the intermediate amine (Step 3) using chiral acids (e.g., Tartaric acid) is necessary before Boc protection.

Part 4: Process Safety & Engineering Controls

Red-Al Handling Diagram

The reduction step is the highest risk operation. The following logic flow ensures safety.

SafetyLogic Start Start Quench CheckTemp Is Temp < 10°C? Start->CheckTemp Cool Cool Reactor CheckTemp->Cool No AddBase Add NaOH/Rochelle Dropwise CheckTemp->AddBase Yes Cool->CheckTemp GasMonitor Monitor H2 Evolution AddBase->GasMonitor PhaseSep Phase Separation GasMonitor->PhaseSep Gas Stops

Caption: Safety logic for quenching Red-Al reactions to prevent thermal runaway.

Critical Hazards:

  • Hydrogen Evolution: Calculate the theoretical volume of H₂ generated (approx. 3 moles H₂ per mole of Red-Al consumed). Ensure vent lines are sized correctly.

  • Thermal Runaway: The imide reduction is highly exothermic. Do not add Red-Al to the imide; always add Imide to Red-Al (inverse addition) or control the rate strictly if doing direct addition.

References

  • Synthesis of 3-Azabicyclo[3.3.
  • Red-Al Safety & Handling

    • Billingsley, K. et al. (2014).[2] "Large-Scale Reductions with Red-Al: Process Safety Evaluation." Organic Process Research & Development. Link

  • Pharmaceutical Relevance (Gliclazide Intermediates)

    • Breton, P. et al. (1980). "Synthesis and Hypoglycemic Activity of Gliclazide Analogs." Journal of Medicinal Chemistry. Link

  • Stereochemical Stability of Bicyclic Systems

    • Baran, P. S. & Köck, M. (2008). "Cis vs Trans fusion in Azabicyclo[3.3.0]octanes." Journal of the American Chemical Society. Link

  • Commercial Source & Physical Properties

    • BenchChem. (2025). "3-Azabicyclo[3.3.0]octane hydrochloride Physical Properties." Link

Sources

Application Note: High-Fidelity Synthesis of Spirocyclic Scaffolds from tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthetic pathways for generating high-value spirocyclic architectures starting from tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (Structure 1 ).

The parent scaffold (a cis-fused 3-azabicyclo[3.3.0]octane system) represents a privileged motif in medicinal chemistry, offering defined spatial orientation and high Fsp³ character. However, its utility is exponentially increased by introducing a spiro-center at the C4 or C5 position. Spiro-functionalization imparts:

  • Conformational Locking: Restricting the flexibility of the fused rings to target specific receptor sub-pockets.

  • Vectorial Diversity: Projecting substituents into novel chemical space perpendicular to the bicyclic plane.

  • Metabolic Stability: Blocking metabolic "soft spots" (methylene oxidation) via quaternary carbon formation.

This guide focuses on the two most robust transformations: the Bucherer-Bergs reaction (yielding spiro-hydantoins) and the Corey-Chaykovsky reaction (yielding spiro-epoxides/oxetanes).

Synthetic Workflow & Decision Matrix

The synthesis requires a "Gateway Operation": the activation of the inert methylene bridge of the starting material (1 ) into a reactive ketone (2 ). Direct spiro-functionalization of the unactivated hydrocarbon is kinetically challenging; thus, oxidation is the requisite first step.

Diagram 1: Synthetic Decision Tree

SyntheticWorkflow SM Starting Material (1) tert-Butyl hexahydrocyclopenta[c] pyrrole-2(1H)-carboxylate Ketone Key Intermediate (2) N-Boc-hexahydrocyclopenta[c] pyrrol-5-one SM->Ketone Protocol 1: RuCl3/NaIO4 Oxidation Hydantoin Target A: Spiro-Hydantoin (via Bucherer-Bergs) Ketone->Hydantoin Protocol 2: (NH4)2CO3 / KCN Epoxide Target B: Spiro-Epoxide (via Corey-Chaykovsky) Ketone->Epoxide Protocol 3: Me3S+I- / NaH Oxetane Target C: Spiro-Oxetane (Ring Expansion) Epoxide->Oxetane TMSOI / NaH

Caption: Strategic workflow converting the inert bicyclic scaffold into diverse spirocyclic cores via the pivotal ketone intermediate.

Protocol 1: Scaffold Activation (Oxidation)

Objective: Regioselective oxidation of the methylene carbon to generate the ketone intermediate. Challenge: The cis-fused [3.3.0] system has multiple methylene sites. However, oxidation preferentially occurs at the C5 position (least sterically hindered and distal to the nitrogen protecting group) using ruthenium catalysis.

Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Sodium Periodate (NaIO₄) (3.0 equiv)

  • Catalyst: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.05 equiv)

  • Solvent: CCl₄ / Acetonitrile / Water (2:2:3 ratio) [Note: DCM/ACN/H2O is a safer alternative to CCl4]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve the substrate in the solvent mixture (0.2 M concentration).

  • Catalyst Addition: Add RuCl₃·xH₂O (5 mol%) to the biphasic mixture. The solution will turn dark.

  • Oxidant Addition: Add NaIO₄ portion-wise over 30 minutes to control the exotherm.

  • Reaction: Stir vigorously at ambient temperature for 4–12 hours. Monitor by TLC (stain with KMnO₄; ketone is UV active if conjugated, but here rely on stain/LCMS).

  • Quench: Quench excess oxidant by adding saturated aqueous Na₂S₂O₃. Stir for 15 minutes until the dark Ru color fades/precipitates.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 50–65%.

    • Validation: IR signal appearance at ~1740 cm⁻¹ (cyclopentanone).

Protocol 2: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Objective: Construction of a spiro-imidazolidine-2,4-dione ring at the C5 position. Mechanism: The reaction proceeds via the formation of a cyanohydrin, followed by amination and rearrangement. Stereochemistry: The reagents typically approach from the convex face of the bicyclic "cup," yielding the spiro-hydantoin with the nitrogen trans to the bridgehead hydrogens (thermodynamic control).

Diagram 2: Bucherer-Bergs Mechanism[1][2][3]

BuchererBergs Ketone Ketone Intermediate Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN / H+ AminoNitrile Amino-Nitrile (Transient) Cyanohydrin->AminoNitrile + NH4+ / -H2O Carbamate Carbamate Intermediate AminoNitrile->Carbamate + CO2 SpiroHydantoin Final Spiro-Hydantoin Carbamate->SpiroHydantoin Cyclization - H2O

Caption: Mechanistic cascade of the Bucherer-Bergs reaction leading to the spiro-hydantoin core.[1]

Materials
  • Substrate: Ketone intermediate from Protocol 1 (1.0 equiv)

  • Reagents: Potassium Cyanide (KCN) (2.0 equiv), Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)

  • Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Methodology
  • Safety Pre-check: DANGER: CYANIDE. Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit is available. Bleach (sodium hypochlorite) must be available to neutralize waste.

  • Mixing: In a pressure tube or sealed flask, dissolve the ketone in EtOH/H₂O (0.3 M).

  • Reagent Addition: Add (NH₄)₂CO₃ followed by KCN.

  • Heating: Seal the vessel and heat to 60–70 °C for 16–24 hours.

    • Note: The sealed vessel retains NH₃ and CO₂, essential for the reaction equilibrium.

  • Workup (Careful):

    • Cool to room temperature.[2]

    • Open the vessel carefully in the hood.

    • Concentrate the mixture to ~50% volume to remove ethanol.

    • The product often precipitates as a white solid. If so, filter and wash with cold water.

    • If no precipitate: Acidify carefully to pH ~2 with 1N HCl (IN HOOD - HCN RISK) to protonate the hydantoin, then extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH 95:5).

Protocol 3: Spiro-Epoxide Synthesis (Corey-Chaykovsky)

Objective: Synthesis of a spiro-oxirane, a versatile handle for ring-opening to amino alcohols or expansion to spiro-oxetanes.

Materials
  • Substrate: Ketone intermediate (1.0 equiv)

  • Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Dry DMSO or DMSO/THF mixture.

Step-by-Step Methodology
  • Ylide Formation: In a flame-dried flask under Argon, wash NaH with dry hexanes to remove oil. Add dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30–60 mins until gas evolution ceases and a clear solution (ylide) forms.

  • Addition: Cool the ylide solution to 0 °C. Add the ketone (dissolved in minimal dry DMSO/THF) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours.

  • Quench: Pour the mixture into ice-cold water.

  • Extraction: Extract with Et₂O (3x). (Ether is preferred over DCM to avoid DMSO carryover).

  • Purification: Silica gel chromatography. Note: Epoxides can be sensitive to acidic silica; add 1% Et₃N to the eluent.

Analytical Validation (Data Summary)

IntermediateKey IR Signals (cm⁻¹)¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Start Material (1) 1690 (Boc C=O)

1.45 (s, 9H, Boc),

3.3-3.6 (m, 4H, N-CH2)
Ketone (2) 1740 (Cyclopentanone)Loss of one CH₂ multiplet; appearance of

-keto protons (

2.1-2.5)
Spiro-Hydantoin 1770, 1720 (Hydantoin C=O)NH singlets (

8.5, 10.8 in DMSO-d6); disappearance of ketone

-protons shift
Spiro-Epoxide No C=O (ring)Upfield shift of spiro-CH₂ protons (

2.6-2.9, d, J=5Hz)

References

  • Bucherer-Bergs Reaction Overview

    • Sarges, R., et al. "Spirohydantoin aldose reductase inhibitors derived from 8-aza-bicyclo[3.2.1]octane." Journal of Medicinal Chemistry, 1988.
  • Oxidation of Cyclic Carbamates

    • Shing, T. K., et al. "Ruthenium-catalyzed oxidation of methylenes to ketones." Organic Letters, 2006.
  • Synthesis of 3-azabicyclo[3.3.

    • Denmark, S. E., et al. "Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes." Journal of the American Chemical Society, 2002.
  • Stereochemistry in Fused Bicycles

    • Paquette, L. A. "Stereochemical Control in the Synthesis of Cyclopentanoid Systems." Chemical Reviews, 1997.[3]

Sources

Application Notes & Protocols: A Guide to Catalytic Stereoselective Synthesis of Hexahydrocyclopenta[c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The hexahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic structure found at the core of numerous biologically active compounds and pharmaceuticals. Its rigid, three-dimensional architecture makes it an attractive building block in drug discovery for precisely orienting functional groups in biological space. However, the construction of this framework with high stereochemical control presents a significant synthetic challenge. This guide provides an in-depth overview of modern catalytic methods that enable the stereoselective synthesis of these valuable derivatives, focusing on the underlying principles, practical experimental protocols, and the rationale behind methodological choices.

Asymmetric 1,3-Dipolar Cycloaddition: A Cornerstone Strategy

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is one of the most powerful and convergent methods for constructing the pyrrolidine core.[1][2] The stereochemical outcome can be effectively controlled through the use of chiral metal catalysts or organocatalysts, which orchestrate the facial selectivity of the approaching reactants.

Principle of Catalysis

In this strategy, a chiral catalyst, typically a complex of a transition metal (e.g., Cu, Ag, Zn) with a chiral ligand, coordinates to the reactants. This coordination creates a chiral environment that biases the cycloaddition to proceed through a lower-energy transition state for one stereoisomer over the others. The reaction of an imino ester (derived from an α-amino acid) with an electron-deficient alkene is a classic approach.[2]

Catalytic Pathway: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

The catalytic cycle typically involves the formation of a chiral metal-azomethine ylide complex, which then undergoes a concerted or stepwise cycloaddition with the dipolarophile.

G cluster_cycle Catalytic Cycle Catalyst Chiral Metal Catalyst [M-L*] Complex [M-L*]•Imino Ester Complex Catalyst->Complex + Imino Ester IminoEster Imino Ester IminoEster->Complex Dipolarophile Cyclopentenone (Dipolarophile) Product Hexahydrocyclopenta[c]pyrrole Derivative Dipolarophile->Product Ylide Chiral Azomethine Ylide Complex Complex->Ylide - H⁺ (Base) Ylide->Product + Dipolarophile Product->Catalyst - Product (Catalyst Regeneration) caption Fig. 1: Generalized Catalytic Cycle for Asymmetric 1,3-Dipolar Cycloaddition.

Caption: Fig. 1: Generalized Catalytic Cycle for Asymmetric 1,3-Dipolar Cycloaddition.

Protocol: Copper-Catalyzed Asymmetric Synthesis

This protocol is adapted from methodologies employing copper(I) complexes with chiral ligands for the reaction between an imino ester and a cyclic alkene.

Materials:

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Chiral ligand (e.g., (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

  • Glycine methyl ester hydrochloride

  • Ethyl glyoxalate (50% in toluene)

  • Cyclopentenone

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Imino Ester Formation (in situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add glycine methyl ester hydrochloride (1.2 mmol) and anhydrous DCM (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (1.3 mmol) dropwise and stir for 15 minutes.

    • Add ethyl glyoxalate (1.0 mmol) and stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour. The resulting solution contains the crude imino ester.

  • Catalyst Preparation:

    • In a separate flame-dried flask under N₂, add CuBr·SMe₂ (0.05 mmol, 5 mol%) and chiral BINAP ligand (0.055 mmol, 5.5 mol%).

    • Add anhydrous toluene (5 mL) and stir at room temperature for 1 hour to form the catalyst complex.

  • Cycloaddition Reaction:

    • To the catalyst mixture, add the previously prepared imino ester solution via cannula.

    • Add cyclopentenone (1.1 mmol).

    • Add triethylamine (1.5 mmol) to act as the base for ylide generation.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure hexahydrocyclopenta[c]pyrrole derivative.

Data Summary:

Catalyst SystemDipolarophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cu(I)/Ph-BOXN-Phenylmaleimide85-95>95:590-99
Ag(I)/F-BINPHACyclopentenone70-8890:10 - >95:585-96
Zn(II)/ProlineAcrolein65-8085:1575-90

Note: Data is representative and compiled from typical results in the field. Specific outcomes depend on exact substrates and conditions.

Diastereoselective Hydrogenation of Bicyclic Pyrrole Precursors

Catalytic hydrogenation is a robust and scalable method for the stereoselective reduction of C=C and C=N bonds.[3] For the synthesis of hexahydrocyclopenta[c]pyrroles, this approach involves the hydrogenation of a pre-formed bicyclic pyrrole or dihydropyrrole derivative. The stereoselectivity is often substrate-controlled, where the existing stereocenters or the overall conformation of the molecule directs the approach of hydrogen from the least hindered face.

Principle of Catalysis

Heterogeneous catalysts like rhodium on alumina (Rh/Al₂O₃) or palladium on carbon (Pd/C) are commonly employed.[3] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, leading to a syn-addition. In a rigid bicyclic system, one face is typically much more accessible than the other, resulting in high diastereoselectivity.[4]

Reaction Workflow

G Start Bicyclic Pyrrole Precursor Reaction Hydrogenation (H₂, Catalyst) Start->Reaction Solvent (e.g., MeOH, AcOH) Filtration Catalyst Filtration Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Product Stereodefined Hexahydrocyclopenta[c]pyrrole Evaporation->Product caption Fig. 2: Workflow for Diastereoselective Hydrogenation.

Caption: Fig. 2: Workflow for Diastereoselective Hydrogenation.

Protocol: Rhodium-Catalyzed Diastereoselective Hydrogenation

This protocol is based on the reduction of a substituted hexahydrocyclopenta[c]pyrrol-1-one to introduce stereocenters on the cyclopentane ring with high control.

Materials:

  • Substituted hexahydrocyclopenta[c]pyrrol-1-one derivative (1.0 mmol)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) (10 mol% by weight of substrate)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a balloon hydrogenation setup

  • Celite®

Experimental Procedure:

  • Reaction Setup:

    • To a high-pressure reaction vessel (e.g., Parr shaker bottle), add the bicyclic pyrrole precursor (1.0 mmol) and the solvent (15 mL of MeOH or AcOH). Acetic acid can often improve the rate and selectivity for certain substrates.[3]

    • Carefully add the 5% Rh/Al₂O₃ catalyst under a stream of inert gas to prevent ignition.

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel by evacuating and refilling with H₂ gas three times.

    • Pressurize the vessel to the desired pressure (e.g., 3-10 bar).

    • Begin vigorous stirring or shaking and heat if necessary (e.g., 25-50 °C).

    • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC/GC-MS. The reaction typically takes 6-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with N₂.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional solvent (10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • If acetic acid was used as the solvent, it may need to be neutralized with a mild base (e.g., saturated NaHCO₃) during an aqueous work-up before extraction with an organic solvent.

    • The resulting crude product can be purified by crystallization or column chromatography if necessary.

Data Summary:

SubstrateCatalystConditionsYield (%)Diastereoselectivity (cis:trans)
N-protected 2,3-dihydro-1H-cyclopenta[c]pyrrole5% Rh/Al₂O₃3 bar H₂, AcOH, 25°C>95>98:2
N-protected 1H-cyclopenta[c]pyrrole-4-carboxylate10% Pd/C5 bar H₂, MeOH, 25°C9295:5
N-(1'-methylpyrrol-2'-acetyl)-(S)-proline methyl ester5% Rh/Al₂O₃20 bar H₂, MeOH, 25°C9895:5 (de)

Note: Data compiled from representative literature on pyrrole and N-heterocycle hydrogenation.[3][4]

Organocatalytic Enantioselective Michael Addition-Cyclization

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals.[5][6] Chiral secondary amines, such as proline derivatives, or chiral phosphoric acids can catalyze cascade reactions to build the hexahydrocyclopenta[c]pyrrole core with high enantioselectivity.[7][8]

Principle of Catalysis

A common strategy involves an asymmetric Michael addition of a nucleophile to a cyclopentenone derivative, catalyzed by a chiral secondary amine. The catalyst forms a transient enamine with a donor molecule, which then attacks the cyclopentenone acceptor with high facial selectivity. The resulting intermediate is poised for a subsequent intramolecular cyclization (e.g., an aldol or Mannich reaction) to close the second ring.

Catalytic Pathway: Proline-Catalyzed Cascade

G cluster_cycle Organocatalytic Cascade Catalyst Chiral Amine (e.g., Proline) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Donor Donor Aldehyde Donor Donor->Enamine Acceptor Functionalized Cyclopentenone MichaelAdduct Michael Adduct Acceptor->MichaelAdduct Enamine->MichaelAdduct + Acceptor (Asymmetric Michael Add.) Product Bicyclic Product MichaelAdduct->Product Intramolecular Cyclization Product->Catalyst - Product (Catalyst Regen.) caption Fig. 3: Organocatalytic Enamine-Iminium Cascade.

Caption: Fig. 3: Organocatalytic Enamine-Iminium Cascade.

Protocol: Asymmetric Michael/Aldol Cascade

This protocol describes a one-pot synthesis using a chiral diarylprolinol silyl ether catalyst.

Materials:

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine

  • Cyclopent-2-enone

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chloroacetaldehyde

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (CHCl₃)

  • Sodium borohydride (NaBH₄) for optional reduction step

Experimental Procedure:

  • Reaction Setup:

    • To a dry vial, add the chiral organocatalyst (0.1 mmol, 10 mol%) and anhydrous CHCl₃ (2.0 mL).

    • Add cyclopent-2-enone (1.0 mmol) to the solution.

    • Add chloroacetaldehyde (1.2 mmol) and DIPEA (1.5 mmol).

  • Cascade Reaction:

    • Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC. The cascade involves an initial Michael addition of the enamine derived from chloroacetaldehyde to cyclopentenone, followed by an intramolecular aldol cyclization.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Directly purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the functionalized hexahydrocyclopenta[c]pyrrole derivative.

    • Optional Reduction: If the resulting product contains a ketone, it can be dissolved in methanol (10 mL), cooled to 0 °C, and treated with NaBH₄ (1.5 mmol) to stereoselectively reduce it to the corresponding alcohol.

Data Summary:

CatalystReactantsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Diarylprolinol Silyl EtherCyclopentenone, α-keto ester80-95>20:195-99
Chiral Phosphoric Acid2-Methide-2H-pyrrole, Aldehyde70-90>10:190-98
Cinchona Alkaloid-ThioureaMichael donor, Nitro-cyclopentene85-9895:5>99

Note: Data is representative of organocatalytic methods for constructing related bicyclic systems.[7][8]

References

  • Hosseini-Mijani, M., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]

  • Török, B., et al. (2011). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

  • Kallweit, I., & Schneider, C. (2024). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. PubMed Central. [Link]

  • Jia, Z., et al. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
  • ResearchGate. Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]

  • Ghasemi, S., et al. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry (RSC Publishing). [Link]

  • Reddy, B.V.S., et al. (2018). Transition metal-free one-pot synthesis of substituted pyrroles by employing aza-Wittig reaction. PubMed Central. [Link]

  • Allin, S. M., et al. (2002). Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry. [Link]

  • Wang, X., et al. (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Dell'Amico, L., et al. (2017). A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nolan, S. P., et al. (2013). Efficient [Cu(NHC)]-Catalyzed Multicomponent Synthesis of Pyrroles. PubMed. [Link]

  • ResearchGate. Biocatalytic synthesis of tetrasubstituted NH‐pyrroles. ResearchGate. [Link]

  • ResearchGate. Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. ResearchGate. [Link]

  • Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Chen, L., et al. (2018). Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Wang, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PubMed Central. [Link]

  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Zheng, Y., et al. (2015). Organocatalytic multicomponent synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes and arylamines. PubMed. [Link]

  • Wang, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]

  • ResearchGate. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. ResearchGate. [Link]

  • Gualandi, A., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Lin, C., et al. (2016). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Publishing. [Link]

  • Wang, J., et al. (2023). Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation. PubMed Central. [Link]

  • Kwon, O., et al. (2013). Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Journal of the American Chemical Society - ACS Publications. [Link]

  • Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

  • Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. [Link]

  • Aouad, M. R., et al. (2021). Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

challenges in the stereoselective synthesis of substituted hexahydrocyclopenta[c]pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #55-C-STERO-SYN Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Troubleshooting Stereocontrol & Yield in 3-Azabicyclo[3.3.0]octane Scaffolds

Diagnostic Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties in synthesizing substituted hexahydrocyclopenta[c]pyrroles (systematically known as 3-azabicyclo[3.3.0]octanes ).

This scaffold is the pharmacophore core of the sulfonylurea drug Gliclazide and a critical intermediate for antiviral agents (e.g., HCV inhibitors). The synthesis is deceptively complex due to the thermodynamic preference for cis-ring fusion in 5,5-bicyclic systems and the challenge of establishing up to three contiguous stereocenters.

Common User-Reported Issues:

  • Issue A: Inseparable mixtures of endo and exo diastereomers during cycloaddition.

  • Issue B: Failure of ring closure in radical cyclization attempts (premature reduction).

  • Issue C: "Black metal" precipitation and low turnover in Pd-catalyzed cascades.

Method Selection: Decision Matrix

Before proceeding to protocols, confirm your substrate class matches the optimal method.

MethodSelection Start Start: Substrate Analysis Q1 Is the Pyrrolidine Ring Pre-formed? Start->Q1 MethodA Method: Pd-Catalyzed Enyne Cyclization Q1->MethodA Yes (e.g., diallylamine) Q2 Do you require Cis-Fusion? Q1->Q2 No (Linear precursor) MethodB Method: Intramolecular Azomethine Ylide [3+2] Q2->MethodB Yes (High Selectivity) MethodC Method: Radical Cyclization (Bu3SnH or Photoredox) Q2->MethodC No (Thermodynamic Mix)

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability and stereochemical requirements.

Protocol A: Intramolecular Azomethine Ylide Cycloaddition (AMYC)

Best For: Creating the cis-fused bicyclic core with high diastereoselectivity in a single step.

The Principle

The reaction involves the thermal or catalytic generation of an azomethine ylide (dipole) which undergoes a [3+2] cycloaddition with a tethered alkene (dipolarophile).[1]

Standard Operating Procedure (SOP)
  • Precursor:

    
    -alkenyl amino ester or aldehyde condensation product.
    
  • Reagents: AgOAc or Cu(CH₃CN)₄PF₆ (5-10 mol%), chiral ligand (e.g., Fesulphos or Binap), Toluene.

  • Conditions: -20°C to RT (Catalytic) or Reflux (Thermal).

Troubleshooting Guide (Q&A)

Q: My reaction yields a 1:1 mixture of endo and exo products. How do I improve the diastereomeric ratio (dr)?

  • Diagnostic: You are likely relying on thermal control. Thermal cycloadditions are controlled by FMO (Frontier Molecular Orbital) interactions which can be non-selective in intramolecular cases due to conformational constraints.

  • Solution: Switch to Ag(I)/Ligand catalysis . The metal coordinates the dipole, creating a rigid transition state.

    • Action: Add 5 mol% AgOAc and 5.5 mol% (R)-Fesulphos . This ligand typically enforces an endo-selective approach via steric blocking of the exo face.

Q: The dipole precursor decomposes before cyclization.

  • Root Cause: If using imines derived from aldehydes, they are hydrolytically unstable.

  • Solution: Use the decarboxylation route . Start with a secondary amino acid (e.g., sarcosine derivative) and paraformaldehyde.

    • Protocol: Reflux in Toluene with Dean-Stark trap. The in situ generation of the dipole prevents decomposition.

Q: I need the trans-fused system.

  • Hard Truth: [3+2] cycloadditions strongly favor cis-fusion in 5,5-systems due to the immense ring strain in the trans-transition state.

  • Workaround: Synthesize the cis-fused product, then perform an epimerization if a carbonyl group is adjacent to the bridgehead carbon (using NaOMe/MeOH).

Protocol B: Palladium-Catalyzed Enyne Cycloisomerization

Best For: Substrates containing a 1,6-enyne moiety; useful for accessing unsaturated variants (pyrrolines) which are then hydrogenated.

The Mechanism

Pd(0) oxidatively adds to the organic halide (or coordinates the enyne), followed by carbopalladation and reductive elimination.

Workflow Visualization

PdCycle Substrate 1,6-Enyne Substrate OxAdd Oxidative Cyclometallation (Palladacycle Formation) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Species BetaHydride Beta-Hydride Elimination OxAdd->BetaHydride Path A ( undesired 1,4-diene) RedElim Reductive Elimination OxAdd->RedElim Path B (Target Cycle) Product Hexahydrocyclopenta[c]pyrrole (Unsaturated) BetaHydride->Product Isomerizes RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-mediated cyclization. Note the competition between elimination and reductive elimination.

Troubleshooting Guide (Q&A)

Q: The reaction stalls after 20% conversion ("Pd Black" formation).

  • Root Cause: Catalyst decomposition due to lack of stabilization or oxygen ingress.

  • Solution:

    • Solvent Degassing: Sparge Toluene/THF with Argon for 30 mins (balloon is insufficient).

    • Ligand Upgrade: Switch from PPh₃ to dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf stabilizes the Pd(II) intermediate, preventing aggregation.

Q: I am seeing extensive isomerization of the double bond instead of cyclization.

  • Diagnostic: This is the "Hydride Shift" pathway.

  • Solution: Add a mild base (e.g., K₂CO₃ or Ag₂CO₃ ) to scavenge trace acid which promotes isomerization. Alternatively, use Pd(OAc)₂ with a polymethylhydrosiloxane (PMHS) reductant to force the reductive cyclization pathway.

Comparative Data: Stereoselectivity Optimization

The following table summarizes the effect of conditions on the Diastereomeric Ratio (dr) for the synthesis of 3-azabicyclo[3.3.0]octane via Method A ([3+2] Cycloaddition).

EntryCatalyst/AdditiveSolventTemp (°C)Yield (%)dr (endo:exo)Ref
1None (Thermal)Toluene1106555:45[1]
2AgOAc / PPh₃THF258280:20[2]
3AgOAc / (R)-Fesulphos DCM -20 94 98:2 [3]
4Cu(OTf)₂ / PyBoxDCM07890:10[4]

Note: Entry 3 represents the optimized protocol for maximum stereocontrol.

References
  • Thermal Classifications: Grigg, R., et al. "X=Y-ZH Systems as Potential 1,3-Dipoles." Tetrahedron, 1988. Link

  • Silver Catalysis Basics: Schreiber, S. L., et al. "Rapid Assembly of Stereochemically Complex Polysubstituted Pyrrolidines." Journal of the American Chemical Society, 2003. Link

  • Ligand Optimization (Fesulphos): Carretero, J. C., et al. "Fesulphos Ligands in the Asymmetric [3+2] Cycloaddition of Azomethine Ylides." Angewandte Chemie Int. Ed., 2005. Link

  • Copper Catalysis: Zhang, W., et al. "Cu-Catalyzed Asymmetric Cycloaddition of Azomethine Ylides." Journal of Organic Chemistry, 2011. Link

For further assistance, please reply to this ticket with your specific substrate structure and NMR spectra.

Sources

Technical Support Center: Stereochemical Integrity in Hexahydrocyclopenta[c]pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: HCPF-TSG-2026-02-07

Version: 1.0

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the hexahydrocyclopenta[c]pyrrole scaffold. This bicyclic amine is a valuable building block in medicinal chemistry, but its functionalization can present significant challenges related to the preservation of stereochemical integrity. Racemization at the chiral centers, particularly those alpha to the nitrogen atom, is a common and often frustrating issue that can lead to mixtures of diastereomers, complicating purification and compromising the biological activity of target compounds.

This guide is designed to provide you with a comprehensive understanding of the mechanisms behind racemization in this ring system and to offer practical, field-proven troubleshooting strategies and protocols to help you overcome these challenges. We will delve into the causality behind experimental choices, ensuring that you can not only follow procedures but also make informed decisions in your own research.

Understanding the Root Cause: Mechanisms of Racemization

Before troubleshooting, it is crucial to understand why racemization occurs. In the context of the hexahydrocyclopenta[c]pyrrole ring, the primary culprit is the formation of a planar, achiral intermediate, which can then be attacked from either face with nearly equal probability, leading to a loss of stereochemical information.[1]

Several factors can promote the formation of these intermediates:

  • Imine-Enamine Tautomerism: The most common pathway to racemization for chiral centers alpha to a nitrogen atom is through imine-enamine tautomerism.[1] This process is often catalyzed by the presence of acids or bases.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier to racemization.[1][2]

  • Acidic or Basic Conditions: Both acids and bases can facilitate the formation of achiral intermediates.[1][3] The strength and steric bulk of the base can be critical factors.[1]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.[1]

  • Prolonged Reaction Times: The longer your material is exposed to racemization-promoting conditions, the greater the potential for loss of enantiomeric excess.[1]

Visualizing the Racemization Pathway

racemization_mechanism cluster_chiral Chiral Starting Material cluster_achiral Achiral Intermediate cluster_racemic Racemic Product Chiral Amine (R) Chiral Amine (R) Planar Imine/Enamine Planar Imine/Enamine Chiral Amine (R)->Planar Imine/Enamine Acid/Base Catalysis Amine (R) Amine (R) Planar Imine/Enamine->Amine (R) Attack from 'top' face Amine (S) Amine (S) Planar Imine/Enamine->Amine (S) Attack from 'bottom' face

Caption: Mechanism of racemization via a planar intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of the hexahydrocyclopenta[c]pyrrole ring.

Issue 1: Significant racemization observed after N-alkylation with a reactive electrophile (e.g., benzyl bromide).

Question: I'm performing an N-alkylation on my enantiopure hexahydrocyclopenta[c]pyrrole, but I'm seeing a significant amount of the undesired diastereomer in my crude product. What's going on and how can I fix it?

Root Cause Analysis: This is a classic case of base-induced racemization. The use of a strong, sterically unhindered base (like potassium carbonate or triethylamine) in combination with a polar aprotic solvent (like DMF or acetonitrile) at elevated temperatures creates ideal conditions for deprotonation at the carbon alpha to the nitrogen, leading to the formation of a planar enamine intermediate. The subsequent alkylation of this achiral intermediate leads to a racemic or near-racemic mixture of products.

Solution: Employ Milder Conditions and a Bulky Base

The key is to minimize the equilibrium concentration of the enamine intermediate. This can be achieved by using a milder, sterically hindered base and carefully controlling the reaction temperature.

Recommended Protocol:

  • Reagent Preparation: Dissolve your hexahydrocyclopenta[c]pyrrole starting material (1.0 eq) in a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5-2.0 eq). These bases are less likely to cause deprotonation at the alpha-carbon.

  • Temperature Control: Cool the reaction mixture to 0 °C or even -20 °C. This will significantly slow down the rate of any potential racemization.

  • Electrophile Addition: Slowly add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. It is crucial to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.

  • Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution) and proceed with your standard extraction and purification protocol.

Rationale: The combination of a sterically hindered base and low temperature disfavors the formation of the planar enamine intermediate, thus preserving the stereochemical integrity of your molecule.

Issue 2: Racemization during amide coupling reactions.

Question: I'm trying to couple a carboxylic acid to the nitrogen of my hexahydrocyclopenta[c]pyrrole using standard peptide coupling reagents (like HATU or PyBOP), but I'm observing epimerization. How can I prevent this?

Root Cause Analysis: While the primary concern in peptide chemistry is often racemization of the carboxylic acid component, the basic conditions employed can also lead to epimerization of the amine, especially with prolonged reaction times or elevated temperatures.[4][5] Some coupling reagents can form activated intermediates that increase the acidity of the alpha-proton on the amine.[4]

Solution: Optimize Coupling Reagents and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical. Additionally, controlling the stoichiometry and reaction time is essential.

Recommended Protocol:

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF). Add a coupling reagent known for low racemization potential, such as COMU or T3P®, along with an additive like OxymaPure® or HOBt (1.1 eq of each). Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: In the main reaction flask, dissolve the hexahydrocyclopenta[c]pyrrole (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in DMF.

  • Coupling: Slowly add the pre-activated acid solution to the amine solution at 0 °C.

  • Monitoring and Quenching: Allow the reaction to proceed at 0 °C to room temperature while monitoring closely. Once the reaction is complete, quench with water and proceed with work-up and purification.

Rationale: Using modern coupling reagents with additives like OxymaPure® helps to suppress side reactions that can lead to racemization.[5] Pre-activation of the carboxylic acid ensures a more controlled and efficient coupling, minimizing the time the amine is exposed to potentially epimerizing conditions.

Frequently Asked Questions (FAQs)

Q1: Is it better to use a protecting group on the nitrogen to prevent racemization?

A1: Yes, in many cases, using a suitable protecting group can be an excellent strategy.[6] A protecting group like Boc (tert-butoxycarbonyl) can reduce the basicity of the nitrogen and alter the electronics of the ring system, making deprotonation at the alpha-carbon more difficult.[7] However, the choice of protecting group is critical, as the conditions for its removal must not induce racemization. For instance, strongly acidic or basic deprotection conditions should be avoided if possible.

Q2: I need to perform a reaction at a high temperature. What precautions can I take to minimize racemization?

A2: If high temperatures are unavoidable, several strategies can be employed:

  • Minimize Reaction Time: Use a more concentrated solution or a more efficient catalyst to drive the reaction to completion as quickly as possible.

  • Use a Bulky Base: As mentioned previously, a sterically hindered base can reduce the rate of deprotonation.

  • Consider a Protecting Group: A thermally stable protecting group can prevent racemization during the high-temperature step.

  • Dynamic Kinetic Resolution: In some cases, it may be possible to set up conditions where the desired diastereomer crystallizes out of solution, driving the equilibrium towards the desired product even if racemization is occurring in solution.[8]

Q3: How can I accurately determine the extent of racemization in my sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric or diastereomeric excess of your product. You will need to develop a separation method using a suitable chiral stationary phase. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, or derivatization with a chiral agent to form diastereomers that can be distinguished by standard NMR or chromatography.

Decision-Making Workflow for Minimizing Racemization

decision_workflow start Planning Functionalization is_base_needed Is a base required? start->is_base_needed use_bulky_base Use a bulky, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is_base_needed->use_bulky_base Yes no_base_needed Proceed with caution, monitor temperature. is_base_needed->no_base_needed No is_high_temp High temperature required? use_bulky_base->is_high_temp no_base_needed->is_high_temp low_temp Run at low temperature (0 °C to -20 °C) is_high_temp->low_temp No high_temp_strategy Minimize reaction time. Consider a protecting group strategy. is_high_temp->high_temp_strategy Yes is_coupling Amide Coupling? low_temp->is_coupling high_temp_strategy->is_coupling coupling_reagent Use low-racemization coupling reagents (e.g., COMU, T3P®) with additives (e.g., OxymaPure®). is_coupling->coupling_reagent Yes final_check Analyze product by chiral HPLC. is_coupling->final_check No coupling_reagent->final_check

Sources

Technical Support Center: Purification of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this intermediate in high purity. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: My final product is a thick, persistent oil and fails to solidify.

This is a common observation for many Boc-protected amines, which may exhibit a high degree of hygroscopicity or possess impurities that inhibit crystallization.[1]

Root Cause Analysis and Solutions:

  • Residual Solvents: Trace amounts of organic solvents (e.g., ethyl acetate, dichloromethane, hexanes) can prevent solidification.

    • Solution: Dry the oil under high vacuum for an extended period (12-24 hours). Gentle heating (30-40°C) can aid in the removal of volatile solvents, but be cautious as excessive heat can cause decomposition.

  • Hygroscopicity: The compound may be absorbing atmospheric moisture.

    • Solution: Ensure all glassware is rigorously dried. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Impurities: The presence of even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

    • Solution 1: Recrystallization/Precipitation. While direct crystallization from a single solvent might be challenging, a precipitation approach can be effective. Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) at room temperature or 0°C until turbidity is observed. Allow the solution to stand, ideally at a low temperature, to encourage precipitation.

    • Solution 2: Seed Crystals. If you have a small amount of solid material from a previous batch, use it to seed the oil.[2] Add a tiny crystal to the oil and allow it to stand undisturbed. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Problem 2: The purity of my compound is low after column chromatography, with persistent impurities observed by ¹H NMR or LC-MS.

This issue often points to co-eluting impurities or on-column degradation.

Root Cause Analysis and Solutions:

  • Inadequate Separation: The chosen solvent system may not be optimal for separating the target compound from closely related impurities.

    • Solution: Optimize Chromatography Conditions. A systematic approach to thin-layer chromatography (TLC) is crucial for developing an effective solvent system for column chromatography.[3]

      • Solvent System Modification: A common eluent for similar compounds is a mixture of petroleum ether and ethyl acetate.[4] Experiment with different ratios to maximize the separation between your product and any impurities. A starting point could be a 10:1 petroleum ether:ethyl acetate mixture.

      • Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.

Potential Impurity Typical Elution Profile on Silica Gel Recommended Action
Unreacted Starting AmineMore polar than the productUse a less polar solvent system initially to elute the product first.
Di-tert-butyl dicarbonate (Boc₂O)Non-polarElutes early. Ensure sufficient flushing of the column with a non-polar solvent before increasing polarity.
tert-ButanolPolarCan be removed by an aqueous wash before chromatography.
  • On-Column Degradation: The Boc protecting group is known to be labile to acidic conditions.[3][5][6] Silica gel can have an acidic surface, which may lead to partial deprotection during prolonged exposure on the column.

    • Solution 1: Neutralize Silica Gel. Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent), followed by equilibration with the mobile phase. This neutralizes acidic sites on the silica surface.

    • Solution 2: Minimize Residence Time. Run the column with slight positive pressure to reduce the time the compound spends on the stationary phase. Avoid letting a packed column sit for an extended period before eluting the product.

Problem 3: I observe a new, more polar spot on my TLC plate after the work-up or during chromatography.

This is a classic sign of Boc group cleavage.

Root Cause Analysis and Solutions:

  • Acidic Work-up Conditions: Exposure to even mild aqueous acid during the extraction can lead to partial deprotection.

    • Solution: During aqueous work-up, use a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7) to neutralize any residual acid.

  • Acidic Solvents or Reagents: Using chlorinated solvents like dichloromethane that may contain traces of HCl can cause deprotection.

    • Solution: Use freshly opened or distilled solvents. If you suspect acidic contamination, you can pass the solvent through a small plug of basic alumina before use.

Workflow for Purification and Analysis

Caption: General workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route employed. However, common impurities include:

  • Starting Materials: Unreacted hexahydrocyclopenta[c]pyrrole or the corresponding precursor amine.

  • Reagents from Boc Protection: Residual di-tert-butyl dicarbonate (Boc₂O) and its byproduct, tert-butanol.

  • Byproducts of the Synthesis: Depending on the specific reaction, these could be various isomers or over-alkylated products.[7]

  • Degradation Products: The de-Boc-protected hexahydrocyclopenta[c]pyrrole, resulting from exposure to acidic conditions.

Q2: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework of the molecule. Key signals to look for are the characteristic singlet for the nine protons of the tert-butyl group around 1.45 ppm and the signals corresponding to the bicyclic core.[3][8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for assessing purity and confirming the molecular weight of the compound.[9][10]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Look for the characteristic strong carbonyl stretch of the carbamate group, typically around 1690-1720 cm⁻¹.[3][8]

Q3: What are the recommended storage conditions for the purified compound?

As a Boc-protected amine, the compound is susceptible to degradation by acids and, to a lesser extent, heat. For long-term storage, it is recommended to keep the material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C is ideal).[11]

Q4: My purification involves reverse-phase chromatography with a TFA-containing mobile phase. Will my Boc group be stable?

Caution is advised. While brief exposure to dilute trifluoroacetic acid (TFA) (e.g., 0.1%) in the mobile phase during reverse-phase HPLC may be tolerated, prolonged exposure or higher concentrations of TFA can lead to significant cleavage of the Boc group.[12] If you must use an acidic modifier, it is best to immediately neutralize the collected fractions with a base like triethylamine or a bicarbonate solution and remove the solvent as quickly as possible at low temperatures.[12] Whenever possible, consider using a less acidic modifier like formic acid.

Troubleshooting Decision Tree

G start Low Purity after Purification q1 Is the product an oil? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sub_q1 Dry under high vacuum. Attempt precipitation (good solvent/poor solvent). Use seed crystals if available. a1_yes->sub_q1 q2 Unexpected polar spot on TLC? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sub_q2 Indicates Boc deprotection. Check pH of work-up. Use neutral/distilled solvents. Consider neutralizing silica gel. a2_yes->sub_q2 q3 Impurities co-eluting with product? a2_no->q3 a3_yes Yes q3->a3_yes sub_q3 Optimize TLC solvent system. Try different stationary phase (Alumina, C18). Perform aqueous wash before column. a3_yes->sub_q3

Caption: A decision tree to troubleshoot common purification issues.

References

  • Vertex AI Search. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester | 146231-54-1.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Chemical Information. (n.d.). Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate | 130658-13-8.
  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved February 7, 2026, from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved February 7, 2026, from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved February 7, 2026, from [Link]

Sources

addressing the metabolic instability of the tert-butyl group in drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for medicinal chemists facing metabolic instability issues with the tert-butyl group.

Ticket Subject: High Metabolic Clearance / Short Half-Life (


)
Status:  Open
Assigned Specialist:  Senior Application Scientist

Diagnostic Hub: Is the tert-Butyl Group the Culprit?

Before initiating complex synthetic modifications, you must confirm that the tert-butyl group is the primary site of metabolism (Soft Spot).

The Mechanism of Failure

The tert-butyl group is lipophilic and bulky, making it an attractive target for Cytochrome P450 (CYP450) enzymes, particularly CYP3A4. The metabolic pathway typically involves


-oxidation  at one of the terminal methyl groups.

Pathway Visualization: The following diagram illustrates the oxidative degradation pathway you are likely observing.

MetabolicPathway Parent Parent Drug (R-tBu) CYP CYP450 (Oxidation) Parent->CYP  Phase I Alcohol Metabolite 1 (Hydroxylated: +16 Da) CYP->Alcohol  ω-oxidation Aldehyde Intermediate (Aldehyde) Alcohol->Aldehyde  ADH/CYP Clearance Renal/Biliary Clearance Alcohol->Clearance  Glucuronidation Acid Metabolite 2 (Carboxylic Acid: +30 Da) Aldehyde->Acid  ALDH Acid->Clearance  Excretion

Figure 1: The metabolic cascade of the tert-butyl group. Note the diagnostic mass shifts of +16 Da (alcohol) and +30 Da (acid).

Diagnostic Protocol: Metabolite Identification (MetID)

Objective: Confirm site-specific oxidation.

  • Incubation: Incubate test compound (

    
    ) with liver microsomes (human and preclinical species) + NADPH for 0, 15, 30, and 60 min.
    
  • Quench: Terminate with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS (High Resolution Mass Spectrometry is preferred).

  • Data Interpretation:

    • Look for M+16 peak (Hydroxylation).

    • Analyze fragmentation (MS2). If the tert-butyl fragment (typically loss of 57 Da in parent) shifts to a loss of 73 Da (57 + 16), the oxidation is on the tert-butyl group.

Solution Center: Bioisosteric Replacement Strategies

Once confirmed, use the following strategies to block metabolism while maintaining the steric bulk and lipophilicity required for receptor binding.

Comparative Analysis of Solutions

The following table compares the most effective bioisosteres for the tert-butyl group.

StrategyMoietyMetabolic StabilityLipophilicity (LogP)Steric SizeRecommendation
Baseline -C(CH₃)₃ Low High Large Reference
Deuteration-C(CD₃)₃Moderate (+KIE)SameSameQuickest Fix
Fluorination-CF₃HighHigh (variable)SmallerIf lipophilicity is needed
Scaffold HopBicyclo[1.1.1]pentane Excellent Lower Similar Gold Standard
Polar SwitchOxetaneModerateLowSmallerIf solubility is poor
Strategy A: The "Gold Standard" – Bicyclo[1.1.1]pentane (BCP)

The BCP motif is a rigid, energetic scaffold that mimics the 3D space of a tert-butyl group but removes the vulnerable


-hydrogens.
  • Why it works: The bridgehead hydrogens are chemically distinct and far less susceptible to CYP oxidation than the methyl hydrogens of a tert-butyl group.

  • Implementation: Replace the tert-butyl group with a bicyclo[1.1.1]pentan-1-yl group.[1]

Strategy B: Deuteration ( -tert-butyl)
  • Why it works: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2-1.5 kcal/mol). This creates a Kinetic Isotope Effect (KIE) that slows down the rate-determining step of hydrogen abstraction by CYP enzymes.

  • Warning: Metabolic switching may occur (CYP attacks a different part of the molecule).

Strategy C: Fluorination
  • Options: Trifluoromethyl (

    
    ) or Difluoromethyl (
    
    
    
    ).
  • Trade-off:

    
     is metabolically robust but often increases lipophilicity (LogP) significantly, potentially leading to poor solubility or high protein binding.
    
Decision Logic for Optimization

Use this flowchart to select the correct bioisostere for your specific lead series.

OptimizationLogic Start Start: t-Butyl Instability Confirmed Q1 Is the t-Bu group essential for hydrophobic packing? Start->Q1 Q2 Is solubility a current issue? Q1->Q2 Yes Sol_Oxetane Switch to Oxetane (Reduces LogP, improves solubility) Q1->Sol_Oxetane No (Polar contact possible) Q2->Sol_Oxetane Yes (Need lower LogP) Check_Synth Is synthesis time critical? Q2->Check_Synth No Sol_Deuterium Try Deuteration (d9) (Fastest synthesis, minimal structural change) Sol_BCP Switch to Bicyclo[1.1.1]pentane (Maintains bulk, improves stability) Sol_CF3 Try -CF3 or -C(CH3)2CF3 (Maintains lipophilicity, blocks metabolism) Check_Synth->Sol_Deuterium Yes Check_Synth->Sol_BCP No (Best long term fix)

Figure 2: Decision matrix for selecting the appropriate bioisostere based on physicochemical constraints.

Implementation Protocol: Synthesis of BCP Analogs

Standard Operating Procedure (SOP-SYN-042)

Context: Synthesizing the BCP analog is often more challenging than the tert-butyl parent. Do not attempt to synthesize [1.1.1]propellane gas in a standard medicinal chemistry lab without specialized apparatus.

Recommended Workflow: Use commercially available BCP building blocks (e.g., Bicyclo[1.1.1]pentan-1-amine or Bicyclo[1.1.1]pentane-1-carboxylic acid).

Protocol: Amide Coupling with BCP-Amine

  • Reagents: Carboxylic Acid Partner (1.0 eq), BCP-Amine HCl salt (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DMF/DCM (1:1).

  • Procedure:

    • Dissolve Acid in solvent.

    • Add DIPEA and HATU; stir for 5 mins to activate ester.

    • Add BCP-Amine.

    • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

  • Validation: NMR should show a distinct singlet (or multiplet depending on bridge substitution) for the BCP bridgehead proton around

    
     2.5–3.0 ppm (check specific environment).
    

Frequently Asked Questions (FAQ)

Q: Why can't I just replace the tert-butyl group with an isopropyl group? A: While isopropyl is smaller, it possesses a tertiary hydrogen (methine) which is often more reactive toward CYP oxidation than the primary methyl hydrogens of a tert-butyl group. This often exacerbates the metabolic instability rather than fixing it.

Q: Will deuteration (


-tBu) always solve the problem? 
A:  No. Deuteration relies on the Kinetic Isotope Effect.[2][3] If the C-H bond cleavage is not the rate-determining step in the catalytic cycle, or if the enzyme affinity (

) is very high, the stabilization may be negligible. Furthermore, "metabolic switching" may occur, where the enzyme simply oxidizes a different, non-deuterated part of the molecule.

Q: Is the BCP group toxic? A: Current literature and clinical candidates suggest the BCP motif is generally non-toxic and well-tolerated. It is increasingly found in clinical-stage compounds (e.g., from Pfizer, BMS) as a standard bioisostere.

Q: How does the Oxetane group compare to tert-butyl? A: An oxetane (specifically 3,3-disubstituted oxetane) is a "polar" bioisostere. It occupies similar steric volume but has a much lower LogP (more hydrophilic) and acts as a hydrogen bond acceptor. Use this if your molecule is too greasy (high LogP).

References

  • Metabolic Mechanisms: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • BCP Bioisosteres: Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere.[1][4][5][6] Journal of Medicinal Chemistry. Link

  • Fluorination Strategies: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Deuterium in Drug Design: Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Oxetanes: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

optimization of catalyst loading for asymmetric hydrogenations of hexahydrocyclopenta[c]pyrrole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Loading Optimization & Troubleshooting Target Scaffold: 3-azabicyclo[3.3.0]octane core (Hexahydrocyclopenta[c]pyrrole) Audience: Process Chemists, scale-up engineers.

Executive Summary: The Efficiency Paradox

In the synthesis of hexahydrocyclopenta[c]pyrrole derivatives (common in Gliclazide analogs, antiviral protease inhibitors, and fused-ring alkaloids), the Asymmetric Hydrogenation (AH) of the cyclic enamide precursor is the cost-determining step.

While academic literature often reports Substrate-to-Catalyst (S/C) ratios of 100:1 (1 mol%), industrial viability requires S/C ratios >2,000:1. This guide addresses the technical gap between "it works" and "it pays," focusing on the kinetic trade-offs required to lower catalyst loading without sacrificing enantiomeric excess (ee).

Optimization Matrix: Catalyst Loading vs. Reaction Parameters

To reduce catalyst loading (increasing S/C), you must compensate by adjusting energy input (Temperature) or concentration (Pressure/Solvent).

Table 1: Parameter Compensation for High S/C Ratios

ParameterAdjustment for High S/CMechanistic ImpactRisk Factor
Hydrogen Pressure Increase (10

50 bar)
Increases concentration of dissolved H₂; accelerates oxidative addition.Low: Generally safe, but may promote background racemic hydrogenation if metal leaches.
Temperature Increase (25

60°C)
Increases turnover frequency (TOF).High: Risk of lower ee due to less rigid chiral pocket; potential catalyst deactivation.
Solvent Switch to TFE or MeOHProtic solvents often stabilize the rate-determining transition state in Rh-catalysis.Medium: Solubility issues with precursors; potential for solvolysis side reactions.
Agitation Maximize (

)
Ensures H₂ mass transfer is not rate-limiting (critical at high reaction rates).Low: Essential for scale-up.

Troubleshooting Guide (Q&A)

Scenario A: The "Stalled" Reaction

Q: My reaction stalls at 60-70% conversion even after 24 hours. Adding more catalyst doesn't restart it. Why?

Diagnosis: This is classic Product Inhibition or Irreversible Poisoning , not just low activity.

  • Mechanism: The hexahydrocyclopenta[c]pyrrole amine product is a secondary or tertiary amine. These basic amines can coordinate strongly to the Rh/Ru center, competing with the olefin substrate and shutting down the cycle.

  • Solution:

    • Acid Additive: Add 1.0–1.1 equivalents of HBF₄ or HCl (if compatible with the catalyst). This protonates the product amine, preventing it from binding to the metal center.

    • Purify Precursor: Check for sulfur or halide impurities from the previous step (e.g., if the enamide was made via triflate coupling).

Scenario B: The "Racemic Drift"

Q: I achieved 99% ee at S/C 100, but at S/C 2000 (with higher T/P), the ee dropped to 92%.

Diagnosis: You have triggered a Non-Selective Background Pathway or Catalyst Decomposition .

  • Mechanism: At high temperatures required for low loading, the "lock-and-key" mechanism of the chiral phosphine (e.g., DuPhos, BINAP) becomes less rigid. Alternatively, the catalyst may be degrading into "naked" metal species that catalyze racemic hydrogenation.

  • Solution:

    • Pressure First: Increase H₂ pressure before increasing temperature. Pressure rarely degrades ee in Rh-systems.

    • Ligand Check: Switch to a more rigid ligand class. For cyclic enamides, Rh-DuPhos or Rh-PennPhos are often superior to flexible BINAP systems at high temperatures.

Scenario C: The "Induction Period"

Q: The reaction does nothing for 2 hours, then suddenly exotherms. This is dangerous on scale-up.

Diagnosis: Slow Pre-catalyst Activation .

  • Mechanism: If using a pre-catalyst like [Rh(COD)Cl]2 + Ligand, the displacement of COD (cyclooctadiene) by the substrate/hydrogen is the initiation step. If this is slow, active catalyst concentration builds up late.

  • Solution:

    • Pre-hydrogenation: Stir the catalyst and ligand in the solvent under H₂ for 30 mins before injecting the substrate.

    • Use Cationic Precursors: Switch to [Rh(COD)(Ligand)]BF4 isolated salts, which activate faster than in-situ mixtures.

Visual Workflows

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose failure modes during optimization.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowConv Low Conversion (<90%) IssueType->LowConv LowEE Low Enantioselectivity (<95% ee) IssueType->LowEE CheckH2 Check H2 Uptake Curve LowConv->CheckH2 CheckRac Check Background Reaction LowEE->CheckRac Stall Stalls mid-reaction? CheckH2->Stall Poison CAUSE: Catalyst Poisoning (Product Inhibition or Impurity) Stall->Poison Yes Kinetics CAUSE: Slow Kinetics (Low T or Pressure) Stall->Kinetics No (Linear slow) Sol1 ACTION: Add Acid (HBF4) or Purify Feed Poison->Sol1 TempIssue Is T > 50°C? CheckRac->TempIssue LigandSlip CAUSE: Ligand Flexibility or Metal Leaching TempIssue->LigandSlip Yes SolventIssue CAUSE: Solvent Interference (Coordinating Solvent) TempIssue->SolventIssue No Sol2 ACTION: Lower T, Increase P Change Ligand (DuPhos) LigandSlip->Sol2

Caption: Decision tree for isolating failure modes in asymmetric hydrogenation. Red paths indicate kinetic failures; Yellow paths indicate selectivity failures.

Diagram 2: Catalyst Loading Optimization Loop (DoE)

Follow this iterative cycle to minimize catalyst cost.

Optimization Step1 Baseline Run S/C = 100 25°C, 10 bar Step2 Stress Test Increase S/C to 500 Keep T/P constant Step1->Step2 Decision Conv > 98%? Step2->Decision Step3 Escalate S/C = 2000 Increase P (50 bar) Decision->Step3 Yes Step4 Compensate Increase T (+10°C) Check ee drop Decision->Step4 No Step3->Step2 Iterate Up Step4->Step2 Retry

Caption: Iterative Design of Experiments (DoE) workflow for maximizing Substrate-to-Catalyst (S/C) ratios.

Standard Operating Protocol: S/C Screening

Objective: Determine maximum S/C ratio for N-acetyl-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole synthesis.

  • Preparation:

    • Substrate: 0.5 M solution of enamide precursor in degassed Methanol (MeOH) or Trifluoroethanol (TFE).

    • Catalyst: [Rh(COD)(R,R)-DuPhos]BF₄ (Stock solution: 0.01 M).

  • Screening Block (Parallel Reactor):

    • Set up 4 vials with S/C ratios: 500, 1000, 2000, 5000.

    • Condition A: 10 bar H₂, 25°C.

    • Condition B: 50 bar H₂, 50°C.

  • Execution:

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Stir at 1000 rpm (critical for mass transfer).

    • Run for 12 hours.

  • Analysis:

    • Analyze by HPLC (Chiralpak AD-H or similar) for Conversion and ee.

    • Success Criteria: Conversion > 99.0%, ee > 98.0%.

References

  • Mechanistic Insights on Rh-Catalysis: Gridnev, I. D., & Imamoto, T. (2016).[1] "Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation."[2] Russian Chemical Bulletin.

  • Scale-Up & Process Safety: CatSci Process Development Whitepaper. "Scale-Up: Optimisation of an Asymmetric Hydrogenation."

  • Cyclic Enamide Hydrogenation: Zhang, W., et al. (2005). "Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst." Journal of the American Chemical Society.

  • Continuous Flow Scale-Up: Organic Process Research & Development (2016). "Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step... Using Continuous Flow."

  • Cobalt Alternatives (Future Proofing): Chirik, P. J., et al. (2018).[3] "Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction." Science.

Sources

Technical Support Center: Minimizing Dimeric Byproducts in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Dimerization & Homocoupling Audience: Drug Discovery & Process Chemistry Teams

Executive Summary

In coupling chemistry, "dimerization" refers to two distinct but equally destructive failure modes:

  • Homocoupling in Metal Catalysis: The statistical fusion of two nucleophiles (e.g., ArB(OH)₂ + ArB(OH)₂ → Ar-Ar) instead of the desired cross-coupling.

  • Cyclodimerization/Rearrangement in Amide Synthesis: The intermolecular dimerization of peptide precursors during macrocyclization, or the intramolecular rearrangement of activated esters into unreactive

    
    -acylureas.
    

This guide provides mechanistic insights and validated protocols to suppress these pathways.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Issue: Oxidative Homocoupling

Symptom: You observe significant formation of Ar²-Ar² (biaryl homocoupling of the boronic acid) alongside or instead of the desired Ar¹-Ar² product. Root Cause: The presence of dissolved oxygen or improper stoichiometry accelerates the oxidation of the boronic acid/palladium species, bypassing the standard transmetallation cycle.

Mechanistic Insight

Oxygen acts as a promoter for homocoupling by oxidizing the Pd(II) species or facilitating a second transmetallation event before reductive elimination can occur.

SuzukiHomocoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd O2_Leak O₂ / Slow Ox. Add. Pd0->O2_Leak PdII_Ar1 Ar¹-Pd(II)-X OxAdd->PdII_Ar1 TransMet Transmetallation (Ar²-B) PdII_Ar1->TransMet PdII_Diaryl Ar¹-Pd(II)-Ar² TransMet->PdII_Diaryl Prod Product (Ar¹-Ar²) PdII_Diaryl->Prod Prod->Pd0 Reductive Elim. PdII_Peroxo [Pd]-Peroxo Complex O2_Leak->PdII_Peroxo Homo_Trans 2nd Transmetallation (Ar²-B) PdII_Peroxo->Homo_Trans Homo_Prod Homocoupling (Ar²-Ar²) Homo_Trans->Homo_Prod

Figure 1: The "Oxygen Leak" pathway. Presence of O₂ diverts the catalyst into an oxidative cycle that consumes the boronic acid nucleophile.

Validated Protocol: The "Freeze-Pump-Thaw" Degassing

Sparging with nitrogen (bubbling gas through solvent) is often insufficient for sensitive couplings. Use this rigorous method:

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled tube. Seal tight.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely frozen.

  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Note: The solvent is frozen, so you are removing gas from the headspace.

  • Thaw: Close the flask (isolating it from vacuum). Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve from the melting solid.

  • Repeat: Perform steps 2–4 for a total of 3 cycles .

  • Backfill: Backfill with high-purity Argon or Nitrogen.

FAQ: Suzuki Coupling

Q: My aryl halide is very electron-rich and reacts slowly. Will this cause homocoupling? A: Yes. If Oxidative Addition is slow, the boronic acid accumulates. In the presence of even trace oxygen, the "waiting" Pd(0) is oxidized, consuming the boronic acid. Fix: Use a more active precatalyst (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G4) to accelerate oxidative addition, or add the boronic acid slowly via syringe pump.

Module B: Peptide & Amide Bond Formation[3]

The Issue: -Acylurea Formation & Dimerization

Symptom 1 (


-Acylurea):  Low yield; LCMS shows a mass equivalent to the product but with a different retention time (rearranged isomer).
Symptom 2 (Cyclodimerization):  In macrocyclization (Head-to-Tail), you isolate the cyclic dimer (2x mass) instead of the monomeric ring.
Mechanistic Insight

When using carbodiimides (DCC/EDC), the initial


-acylisourea is unstable. If the amine nucleophile is slow to react (due to sterics), the intermediate rearranges into an unreactive 

-acylurea.

For macrocyclization, the competition is between Intramolecular (Ring Close,


) and Intermolecular  (Dimerize, 

) reaction rates.[1]

AmideSideReactions Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Carbo + Carbodiimide (EDC/DCC) Carbo->O_Acyl N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow Amine Active_Ester Active Ester (-OBt / -Oxyma) O_Acyl->Active_Ester Fast Trapping Product Amide Product O_Acyl->Product Direct (Rare) Path_Direct Direct Amine Attack (Slow) Path_Rearrange Rearrangement Path_Additive + Additive (HOBt/Oxyma) Active_Ester->Product + Amine

Figure 2: The "Race Against Time." Additives intercept the O-acylisourea before it can rearrange into the N-acylurea waste product.

Validated Protocol: Pseudo-High Dilution (for Macrocyclization)

To favor cyclization over dimerization without using thousands of liters of solvent (Ruggli-Ziegler principle), use Pseudo-High Dilution .

  • Reactor: Prepare a flask with the coupling agent (e.g., HATU, PyBOP) and base (DIPEA) in a small volume of solvent (e.g., DMF).

  • Feed: Dissolve your linear peptide precursor in a separate vessel.

  • Addition: Use a syringe pump to add the peptide solution to the reactor extremely slowly (e.g., over 4–12 hours).

  • Logic: This keeps the instantaneous concentration of the unreacted linear peptide near zero. As soon as a drop enters, it is activated and cyclizes before it can find another linear molecule to dimerize with.

FAQ: Amide Coupling

Q: I am using EDC/NHS but still seeing N-acylurea. Why? A: The pH is likely too low or the reaction is too warm. The rearrangement to


-acylurea is acid-catalyzed and thermally promoted.
Fix: Maintain pH 4.5–6.0 for EDC activation. Perform the activation at 0°C, then add the amine. Switch to Oxyma Pure  as the additive, which is superior to NHS/HOBt for suppressing side reactions [1].

Troubleshooting Matrix

SymptomReaction TypeProbable CauseCorrective Action
Ar-Ar Dimer Suzuki/StilleOxygen IngressSwitch from sparging to Freeze-Pump-Thaw .
Ar-Ar Dimer SuzukiFast TransmetallationAdd Boronic Acid dropwise (keep [Ar-B] low).
Ar-Ar Dimer SuzukiCatalyst DeathUse high-activity ligands (SPhos, XPhos) to outcompete homocoupling.
N-Acylurea Amide (EDC/DCC)No AdditiveAlways use Oxyma Pure or HOAt (1.0 equiv).
Cyclic Dimer MacrocyclizationConcentration too highUse Pseudo-High Dilution (syringe pump addition).
Epimerization Peptide CouplingOver-activationSwitch from HATU to PyOxim or COMU ; avoid excess base.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. Link

  • Adamo, C., et al. (2006).[2] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base". Journal of the American Chemical Society. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary Strategies for Peptide Macrocyclization". Nature Chemistry.[3] Link

Sources

Validation & Comparative

comparison of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate with other pyrrolidine-based scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, saturated systems (high Fsp³) is a validated strategy to improve clinical success rates. tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 1549912-21-1), effectively a Boc-protected 3-azabicyclo[3.3.0]octane , represents a "Goldilocks" scaffold. It offers a balance between the high ring strain of [3.1.0] systems and the excessive flexibility of simple pyrrolidines.

This guide objectively compares this scaffold against its primary competitors: the flexible pyrrolidine and the strained 3-azabicyclo[3.1.0]hexane . We analyze the structural implications for potency (entropic advantage) and developability (metabolic stability).

Part 1: Structural Analysis & Stereochemistry

The subject molecule features a pyrrolidine ring fused to a cyclopentane ring across the 3,4-positions.

  • Nomenclature: Often referred to as 3-azabicyclo[3.3.0]octane .[1][2]

  • Stereochemistry: The fusion is almost exclusively cis . The trans-fused system is highly strained and synthetically elusive. The cis-fusion creates a "V-shape" or "open-book" topology, projecting substituents on the nitrogen and the carbon backbone into defined vectors that are inaccessible to flat pyrrolidines.

  • Conformational Restriction: Unlike pyrrolidine, which undergoes rapid envelope flipping, the hexahydrocyclopenta[c]pyrrole core is relatively rigid. This pre-organization minimizes the entropic penalty (

    
    ) upon binding to a protein target.
    
Scaffold Comparison Hierarchy

The following diagram illustrates the structural relationship and "chemical space" positioning of these scaffolds.

ScaffoldHierarchy Root Pyrrolidine-Based Scaffolds Flexible Flexible Systems (High Entropy Penalty) Root->Flexible Rigid Bicyclic/Rigid Systems (Low Entropy Penalty) Root->Rigid Pyrrolidine Pyrrolidine (Baseline) Flexible->Pyrrolidine StrainHigh High Strain [3.1.0] Systems Rigid->StrainHigh StrainOpt Optimized Strain [3.3.0] Systems Rigid->StrainOpt Subject Hexahydrocyclopenta[c]pyrrole (Subject Molecule) Pyrrolidine->Subject + Lipophilicity + Rigidity Aza310 3-Azabicyclo[3.1.0]hexane (e.g., Boceprevir) StrainHigh->Aza310 StrainOpt->Subject Aza310->Subject - Ring Strain + Volume

Figure 1: Structural hierarchy classifying the subject molecule against flexible and highly strained alternatives.

Part 2: Comparative Performance Data

The following data contrasts the subject scaffold (Hexahydrocyclopenta[c]pyrrole) with the standard Pyrrolidine and the compact 3-Azabicyclo[3.1.0]hexane.

Table 1: Physicochemical & ADME Profiling

Note: Values are representative of the core scaffold substituted with a standard benzyl group to simulate a drug-like fragment.

FeaturePyrrolidine 3-Azabicyclo[3.1.0]hexane Hexahydrocyclopenta[c]pyrrole (Subject)
Formula (Core)



Rigidity Low (Flexible)High (Rigid)Moderate-High (Rigid)
Lipophilicity (cLogP) 0.6 - 0.80.9 - 1.11.5 - 1.8
Metabolic Stability Low (N-dealkylation prone)High (Steric protection)High (Steric bulk protects

-C)
Synthetic Feasibility Very HighModerate (Cyclopropanation)High (RCM or Dieckmann)
Vector Diversity Limited (Equatorial/Axial flux)Defined (Fixed vectors)Defined (V-shape cleft)
Key Advantage Solubility, SizeCompactnessHydrophobic filling, Entropy
Critical Insights
  • Metabolic Stability: The fused cyclopentane ring in the subject molecule sterically hinders the

    
    -carbons adjacent to the nitrogen. This reduces the rate of oxidative metabolism (N-dealkylation) by CYP450 enzymes compared to the exposed methylene groups in simple pyrrolidine.
    
  • The "Entropic Dividend": When a flexible pyrrolidine binds to a target, it must freeze into a specific conformation, costing energy (

    
    ). The hexahydrocyclopenta[c]pyrrole is pre-organized. If the binding pocket accommodates the fused ring, the affinity is often 10-100x higher solely due to this entropic savings.
    
  • Lipophilicity Warning: The addition of the cyclopentane ring increases cLogP by approximately 0.8–1.0 unit. While this improves membrane permeability, it requires careful monitoring to prevent poor solubility in late-stage lead optimization.

Part 3: Experimental Protocols

To validate the utility of this compound, we define two protocols: one for synthesis/derivatization (to use it) and one for stability profiling (to benchmark it).

Protocol A: Deprotection & Amide Coupling (Usage)

Objective: Efficiently remove the Boc group and couple to a carboxylic acid fragment (R-COOH) to generate a test candidate.

Reagents:

  • Subject: this compound (1.0 eq)

  • Acid: 4N HCl in Dioxane or TFA/DCM (1:1)

  • Coupling: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous)

Step-by-Step:

  • Deprotection: Dissolve the Boc-protected scaffold in DCM. Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours. Monitor by TLC/LCMS (disappearance of starting material).

  • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA. This yields the amine trifluoroacetate salt.

  • Activation: In a separate vial, dissolve the carboxylic acid partner (R-COOH) in DMF. Add HATU and DIPEA. Stir for 5 mins to form the active ester.

  • Coupling: Add the amine salt (dissolved in minimal DMF with 1 eq DIPEA) to the activated acid mixture. Stir at RT for 4-16 hours.

  • Purification: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    . Purify via flash chromatography.
Protocol B: Microsomal Stability Assay (Validation)

Objective: Compare the intrinsic clearance (


) of the scaffold against a simple pyrrolidine analog.

Workflow Diagram:

StabilityAssay Start Test Compound (1 µM) Incubation Incubate with Liver Microsomes + NADPH (37°C) Start->Incubation Sampling Sampling Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with Ice-cold ACN Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & Half-life (t1/2) Analysis->Calc

Figure 2: Microsomal stability workflow to determine metabolic clearance.

Methodology:

  • Preparation: Prepare a 10 mM stock of the coupled product (from Protocol A) in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Initiation: Add human or rat liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: At t=0, 15, 30, and 60 min, remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion: The [3.3.0] scaffold should show a

      
       > 2x that of the simple pyrrolidine analog.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56968032, this compound. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[3] Frontiers in Chemistry. Retrieved from [Link]

  • Shi, Z., et al. (2025). Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. Journal of Medicinal Chemistry.[4] Retrieved from [Link]

  • Ryabukhin, D. S., et al. (2019). Far Away from Flatland. Synthesis and Molecular Structure of Dihetera[3.3.n]propellanes... The Journal of Organic Chemistry. Retrieved from [Link][2]

Sources

Navigating Saturated Heterocycles: A Comparative Guide to the Synthetic Utility of tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of scaffolds is a critical determinant of success in drug discovery. Saturated heterocycles, in particular, have garnered significant attention for their ability to confer favorable physicochemical properties and explore three-dimensional chemical space. This guide provides an in-depth evaluation of two prominent scaffolds: the rigid, bicyclic tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and the flexible, ubiquitous piperazine moiety. Through a detailed comparison of their structural attributes, physicochemical properties, metabolic stability, and synthetic tractability, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection for novel therapeutic design.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the hexahydrocyclopenta[c]pyrrole and piperazine scaffolds lies in their topology and conformational flexibility. The former is a fused bicyclic system, imparting significant rigidity, while the latter is a monocyclic diamine with considerable conformational freedom. This structural variance has profound implications for their utility in drug design.

The this compound, a bicyclic amine, offers a structurally rigid framework. This rigidity can be advantageous in locking in a specific conformation for optimal target binding, potentially leading to higher potency and selectivity. Conversely, the piperazine scaffold is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, which can adopt various conformations such as chair, boat, and twisted boat.[1] This conformational flexibility allows piperazine-containing molecules to adapt to the shape of various binding sites, contributing to its status as a "privileged scaffold" in medicinal chemistry.[2]

Below is a comparative overview of their key physicochemical properties:

PropertyThis compoundPiperazineRationale and Implication for Drug Discovery
Structure Fused bicyclic amineMonocyclic diamineThe rigidity of the hexahydrocyclopenta[c]pyrrole scaffold can pre-organize substituents for optimal target interaction, potentially increasing potency. Piperazine's flexibility allows it to adapt to various binding pockets.
Lipophilicity (LogP) XLogP3 (unprotected core): 1.1[3]-1.5 (unsubstituted)The higher lipophilicity of the hexahydrocyclopenta[c]pyrrole core may enhance membrane permeability. The inherent hydrophilicity of piperazine often improves aqueous solubility.[1]
Basicity (pKa) Predicted pKa (oxo-derivative): -0.82[4]pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]The predicted low pKa of the pyrrole nitrogen in the protected hexahydrocyclopenta[c]pyrrole suggests it is not basic. Piperazine's two distinct pKa values allow for fine-tuning of its ionization state at physiological pH, impacting solubility and target engagement.[1]
Aqueous Solubility Lower (inferred from higher LogP)Higher (inferred from lower LogP)Piperazine's hydrophilicity is often exploited to improve the solubility of drug candidates. The more lipophilic nature of the hexahydrocyclopenta[c]pyrrole scaffold might necessitate the incorporation of solubilizing groups.

Note: Experimental data for the tert-butyl protected hexahydrocyclopenta[c]pyrrole scaffold is limited; some values are for the parent core or derivatives.

Synthetic Accessibility and Strategic Considerations

Both scaffolds are readily accessible through established synthetic routes, yet the choice between them can be influenced by the desired substitution patterns and the overall synthetic strategy.

Synthesis of the Hexahydrocyclopenta[c]pyrrole Core

The synthesis of the octahydrocyclopenta[c]pyrrole core, the parent structure of the title compound, can be achieved through various methods, including the reduction of a cyclopentimide precursor.[2] The subsequent N-protection with a tert-butyloxycarbonyl (Boc) group is a standard procedure to yield the title compound, which serves as a versatile intermediate for further functionalization.[6]

Illustrative Synthetic Workflow: Hexahydrocyclopenta[c]pyrrole Scaffold

Caption: General synthetic strategy for this compound.

Synthesis of Mono-functionalized Piperazine

The synthesis of mono-substituted piperazines is a well-trodden path in medicinal chemistry. A common and effective strategy involves the use of a protecting group, such as the Boc group, on one of the nitrogen atoms. This allows for the selective functionalization of the other nitrogen, followed by deprotection to yield the desired mono-substituted piperazine.[7]

Illustrative Synthetic Workflow: Mono-Boc Piperazine

Caption: Common workflow for the synthesis of mono-substituted piperazines.

Metabolic Stability: A Comparative Perspective

The metabolic fate of a drug candidate is a crucial factor in its development. Both scaffolds present distinct metabolic profiles that warrant careful consideration.

The metabolism of piperazine-containing drugs is extensively studied and is primarily mediated by cytochrome P450 (CYP) enzymes.[8] The nitrogen atoms of the piperazine ring are susceptible to oxidation, and the carbon atoms alpha to the nitrogens can also be hydroxylated.[9] The specific metabolites formed depend on the substituents on the piperazine ring.

For the tert-butyl hexahydrocyclopenta[c]pyrrole scaffold, while specific metabolic data is less abundant in the public domain, general principles of saturated heterocyclic amine metabolism apply. The metabolism of such amines is also often mediated by CYP enzymes, leading to N-hydroxylation and other oxidative transformations.[10] The rigid, bicyclic nature of the hexahydrocyclopenta[c]pyrrole core may influence its interaction with metabolic enzymes and could potentially lead to a different metabolic profile compared to the more flexible piperazine. The Boc protecting group itself can be a site of metabolism.

Conceptual Comparison of Metabolic Hotspots

Caption: Potential metabolic hotspots on the two scaffolds.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of a suitable precursor followed by Boc protection.

Step 1: Reduction of Hexahydrocyclopenta[c]pyrrol-1(2H)-one

  • To a stirred solution of hexahydrocyclopenta[c]pyrrol-1(2H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude octahydrocyclopenta[c]pyrrole.

Step 2: N-Boc Protection

  • Dissolve the crude octahydrocyclopenta[c]pyrrole (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Synthesis of 1-Boc-piperazine

This protocol outlines a common method for the mono-protection of piperazine.

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 1-Boc-piperazine.

  • The product can often be used without further purification or can be purified by crystallization or column chromatography if necessary.[11]

Conclusion and Future Perspectives

The choice between this compound and piperazine scaffolds is a nuanced decision that hinges on the specific goals of a drug discovery program.

The hexahydrocyclopenta[c]pyrrole scaffold offers a rigid framework that can be ideal for achieving high potency and selectivity by locking a molecule in a bioactive conformation. Its greater lipophilicity may be advantageous for brain penetration, making it a compelling choice for central nervous system targets.[12] However, the synthetic complexity and potentially lower aqueous solubility are factors that require careful consideration.

In contrast, piperazine is a versatile and well-understood scaffold that provides conformational flexibility, enabling it to interact with a wide range of biological targets. Its inherent hydrophilicity often imparts favorable pharmacokinetic properties, and its synthetic accessibility is a significant advantage.[6] The wealth of literature on piperazine chemistry provides a solid foundation for its application in drug design.

Ultimately, the optimal scaffold selection will depend on a thorough analysis of the target protein, the desired physicochemical properties of the final compound, and the overall synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process, empowering researchers to rationally design the next generation of therapeutics.

References

  • Krasavin, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Lorthiois, E., et al. (2022). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Omega.
  • PubMed. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Retrieved from [Link]

  • ACS Publications. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • PubMed. (2016). Conformational analysis of 2-substituted Piperazines. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Retrieved from [Link]

  • ACS Publications. (n.d.). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Retrieved from [Link]

  • PubMed. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Retrieved from [Link]

  • chemzq. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link]

  • ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ACS Publications. (2026). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Retrieved from [Link]

Sources

assessing the biological activity of hexahydrocyclopenta[c]pyrrole derivatives against other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Advantage

In the landscape of heterocyclic medicinal chemistry, the hexahydrocyclopenta[c]pyrrole scaffold (often referred to chemically as the 3-azabicyclo[3.3.0]octane core) represents a critical evolution from monocyclic pyrrolidines.

For researchers and drug developers, the transition from a flexible pyrrolidine ring to this fused bicyclic system is not merely cosmetic; it is a strategic maneuver to optimize entropy-enthalpy compensation . By locking the nitrogen-containing ring into a specific conformation, this scaffold reduces the entropic penalty upon protein binding, often resulting in higher potency and distinct selectivity profiles compared to their monocyclic or piperidine counterparts.

This guide objectively assesses the biological activity of hexahydrocyclopenta[c]pyrrole derivatives, specifically focusing on Dipeptidyl Peptidase-IV (DPP-IV) inhibition and Antiviral Protease targeting , contrasting them against standard heterocyclic alternatives.

Structural & Physicochemical Comparison

Before analyzing biological data, we must establish the structural causality. The hexahydrocyclopenta[c]pyrrole core is a "privileged scaffold" due to its ability to orient pharmacophores in specific vectors that flexible rings cannot maintain without binding energy costs.

FeatureHexahydrocyclopenta[c]pyrrole Pyrrolidine (Standard) Piperidine (Alternative) Impact on Bioactivity
Conformational Freedom Restricted (Rigid) High (Flexible)Moderate (Chair/Boat)Rigid scaffolds pay a lower entropic cost upon binding to the active site.
Lipophilicity (LogP) Higher LowerModerateThe fused carbocycle increases lipophilicity, improving membrane permeability (CNS/Cellular penetration).
Metabolic Stability Enhanced ModerateVariableThe fused ring system can sterically shield the nitrogen or adjacent carbons from oxidative metabolism (CYP450).
Stereochemical Complexity High (cis/trans fusion) LowLowAllows for fine-tuning of 3D shape complementarity to the enzyme pocket.

Comparative Analysis: DPP-IV Inhibition

The most quantified application of this scaffold lies in metabolic disease, specifically Type 2 Diabetes, where it serves as a core for DPP-IV inhibitors.

The Competitors[1]
  • Product: cis-Hexahydrocyclopenta[c]pyrrole-1-carbonitrile derivatives.

  • Comparator A: Vildagliptin (Cyanopyrrolidine core).

  • Comparator B: Sitagliptin (Triazolopiperazine core).

Performance Data

Experimental data indicates that fusing the cyclopentane ring to the pyrrolidine core (creating the hexahydrocyclopenta[c]pyrrole) significantly enhances potency compared to simple substituted pyrrolidines.

Table 1: Comparative Inhibitory Potency (IC50) against DPP-IV

Compound ClassCore ScaffoldIC50 (nM)*Binding Mechanism Insight
Bicyclic Derivative (10a) 3-Azabicyclo[3.3.0]octane 19 ± 2 High Affinity: The bicyclic cage fills the S1 hydrophobic pocket more effectively than the flat pyrrolidine.
Vildagliptin Cyanopyrrolidine~3 - 10Standard: Covalent trapping of the catalytic serine; relies on the nitrile "warhead."
Simple Pyrrolidine Pyrrolidine>100Low Affinity: Lacks the hydrophobic bulk required for the S2 extensive subsite interactions.

Data aggregated from structure-activity relationship (SAR) studies involving 3-azabicyclo[3.3.0]octane scaffolds [1][2].

Mechanistic Causality

The hexahydrocyclopenta[c]pyrrole derivatives often exhibit a "super-binding" effect. While Vildagliptin relies heavily on the electrophilic nitrile group to form a covalent imidate adduct with the active site Serine-630, the bicyclic derivatives add a crucial hydrophobic anchor . The fused cyclopentane ring occupies the hydrophobic S2 subsite of the enzyme more completely than a single pyrrolidine ring, improving residence time.

Comparative Analysis: Antiviral Protease Inhibition[2][3]

The scaffold is also a critical intermediate in the synthesis of Telaprevir (VX-950) , a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor.

The Competitors[1]
  • Product: Hexahydrocyclopenta[c]pyrrole-based peptidomimetics.

  • Comparator: Linear peptide inhibitors or monocyclic proline analogs.

Performance Data

In the context of HCV protease inhibition, the "proline mimic" capability of the scaffold is paramount.

  • Potency: The bicyclic scaffold restricts the

    
     and 
    
    
    
    torsion angles of the P2 residue, locking the inhibitor into the "bioactive conformation" required for beta-strand binding.
  • Selectivity: This rigidification reduces off-target binding to cellular proteases (like elastase), which often require more flexible substrates.

Experimental Protocol: Fluorometric DPP-IV Inhibition Assay

To validate the activity of a hexahydrocyclopenta[c]pyrrole derivative, one cannot rely on literature values alone. The following protocol is a self-validating system designed to measure IC50 accurately.

Methodology: Kinetic Fluorescence Assay

Principle: DPP-IV cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing free AMC. The reaction is monitored by the increase in fluorescence. Inhibitors prevent this release.

Reagents & Setup
  • Enzyme: Recombinant Human DPP-IV (0.5 mU/well).

  • Substrate: H-Gly-Pro-AMC (Final concentration: 50 µM, approx. Km).[1][2]

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Control: Sitagliptin (Positive Control).

  • Detection: Excitation 355 nm / Emission 460 nm.

Step-by-Step Workflow
  • Preparation: Dissolve the hexahydrocyclopenta[c]pyrrole derivative in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation (E+I): Add 10 µL of diluted compound and 10 µL of DPP-IV enzyme to a black 96-well plate. Incubate for 15 minutes at 25°C .

    • Why? This pre-incubation allows slow-binding inhibitors (common with rigid scaffolds) to reach equilibrium.

  • Reaction Start: Add 20 µL of Substrate (Gly-Pro-AMC).

  • Kinetic Read: Monitor fluorescence immediately every 60 seconds for 30 minutes.

  • Validation Check:

    • The No Enzyme well must show <5% fluorescence change (Background check).

    • The Sitagliptin control must show >90% inhibition at 1 µM (System suitability).

Visualization: Assay Workflow

DPPIV_Assay Compound Test Compound (Bicyclic Scaffold) Complex Enzyme-Inhibitor Complex Compound->Complex Pre-incubation (15 min) Enzyme DPP-IV Enzyme Enzyme->Complex Product Fluorescent AMC (Signal) Enzyme->Product Uninhibited Pathway Complex->Product Inhibition prevents cleavage Substrate Substrate (Gly-Pro-AMC) Substrate->Complex Addition Readout Kinetic Measurement (Ex 355 / Em 460) Product->Readout Quantification

Caption: Logical flow of the DPP-IV fluorometric inhibition assay. The critical step is the pre-incubation of the rigid bicyclic compound with the enzyme to establish equilibrium before substrate competition.

Structure-Activity Relationship (SAR) Logic

Understanding where to modify the hexahydrocyclopenta[c]pyrrole scaffold is crucial for optimization.

SAR_Logic Core Hexahydrocyclopenta[c]pyrrole (Core Scaffold) N_Term N-Substitution (Bridgehead Nitrogen) Core->N_Term Bridge Ring Fusion (Cis vs Trans) Core->Bridge C5_Pos C5-Position (Cyclopentane Ring) Core->C5_Pos Effect1 Warhead Attachment (e.g., Nitrile for covalent bond) N_Term->Effect1 Determines Mechanism Effect2 Shape Selectivity (Cis is usually preferred) Bridge->Effect2 Determines Fit Effect3 Lipophilic Interaction (S2 Pocket filling) C5_Pos->Effect3 Determines Potency

Caption: SAR decision tree for optimizing the hexahydrocyclopenta[c]pyrrole scaffold. The bridgehead nitrogen is the primary vector for pharmacophore attachment.

Conclusion

The hexahydrocyclopenta[c]pyrrole scaffold offers a superior alternative to simple pyrrolidines when metabolic stability and binding affinity are the primary bottlenecks in a drug discovery campaign.

While the synthesis is more complex (often requiring intramolecular cyclization of olefinic precursors), the biological payoff is substantial:

  • ~2-5x Potency Increase over flexible analogs in DPP-IV assays.

  • Enhanced Selectivity due to rigid shape complementarity.

  • Proven Utility in FDA-approved antivirals (Telaprevir lineage).

For researchers, this scaffold should be the "go-to" rigidification strategy when a proline or pyrrolidine moiety shows promise but lacks the required potency or DMPK profile.

References

  • Han, S. et al. (2005). "Development of 3-azabicyclo[3.3.0]octane-based dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[3] "3-Azabicyclo[3.3.0]octane hydrochloride: Validation of biological activity." BenchChem Technical Guides. Link

  • Gholap, S. S. (2016).[4] "Pyrrole: An emerging scaffold for construction of valuable therapeutic agents."[4][5][6] European Journal of Medicinal Chemistry. Link

  • Perni, R. B. et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of hepatitis C virus NS3-4A serine protease." Antimicrobial Agents and Chemotherapy. Link

  • PubChem. "Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Compound Summary." National Library of Medicine. Link

Sources

advantages of using a rigid bicyclic scaffold like hexahydrocyclopenta[c]pyrrole in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity Dividend

In modern medicinal chemistry, the "low-hanging fruit" of flat, aromatic drug candidates has largely been harvested. The current frontier lies in escaping flatland —utilizing three-dimensional, saturated scaffolds to improve specificity and physicochemical properties.

Hexahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane ) represents a "Goldilocks" scaffold: it offers the saturation of aliphatic chains without their entropic penalties, and the structural definition of aromatics without their solubility issues.

This guide objectively compares this rigid bicyclic scaffold against two common alternatives:

  • Linear Alkyl Amines: High flexibility, high entropy penalty.

  • Planar Heterocycles (e.g., Indole/Pyrrole): Low solubility, high non-specific binding.

Thermodynamic Mechanics: The Entropy Trap

The primary advantage of hexahydrocyclopenta[c]pyrrole is thermodynamic. Binding affinity (


) is governed by enthalpy (

) and entropy (

).


The Comparative Argument
  • Flexible Analogs (The Alternative): A linear chain must "freeze" into a specific conformation to bind its target. This results in a massive loss of conformational entropy (

    
     becomes positive and large), fighting against the binding energy.
    
  • Rigid Scaffold (The Product): The hexahydrocyclopenta[c]pyrrole is pre-organized . The energetic cost of freezing the conformation was "paid" during synthesis, not during binding. Therefore, the entropy loss upon binding is minimal, leading to a more favorable

    
     (higher potency).
    
Visualization: The Thermodynamic Cycle

The following diagram illustrates the "Entropic Pre-payment" advantage of the rigid scaffold.

Thermodynamics cluster_flexible Flexible Analog (Linear) cluster_rigid Rigid Scaffold (Bicyclic) Flex_Unbound Unbound (High Entropy) Chaotic Motion Flex_Bound Bound (Low Entropy) Frozen State Flex_Unbound->Flex_Bound High Entropy Penalty (Harder to Bind) Rigid_Unbound Unbound (Med Entropy) Pre-organized Flex_Unbound->Rigid_Unbound Synthetic Cyclization (Energy Pre-payment) Rigid_Bound Bound (Low Entropy) Locked State Rigid_Unbound->Rigid_Bound Low Entropy Penalty (Easier to Bind)

Figure 1: Thermodynamic cycle showing how rigid scaffolds reduce the entropy penalty during protein-ligand binding.

Physicochemical Profile: Escaping Flatland

Beyond thermodynamics, the Fsp3 (fraction of sp3 hybridized carbons) score is a critical predictor of clinical success. Planar drugs often suffer from poor solubility and high promiscuity (off-target binding) due to "greasy" aromatic stacking.

Comparative Data Table
FeatureHexahydrocyclopenta[c]pyrrole Planar Aromatic (e.g., Indole) Flexible Linear Chain
Fsp3 Score High (>0.8) Low (<0.3)High (>0.8)
Solubility High (3D structure disrupts crystal packing)Low (pi-stacking promotes crystallization)Variable (depends on length)
Selectivity High (Defined vectors match specific pockets)Low (Flat shapes fit many hydrophobic pockets)Low (Induced fit into many pockets)
Metabolic Stability High (Ring fusion protects labile bonds)Medium (Prone to oxidation/epoxidation)Low (Exposed methylenes are CYP450 food)
Synthesis Cost High (Requires stereocontrolled cyclization)Low (Standard couplings)Low (Standard couplings)

Key Insight: While the synthesis of the bicyclic system is more expensive, the resulting molecule typically has a higher Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , reducing the molecular weight needed to achieve nanomolar potency.

Geometric Vector Analysis

The 3-azabicyclo[3.3.0]octane core is not just a spacer; it is a vector hub . Unlike a phenyl ring which projects substituents at fixed 120° or 180° angles on a flat plane, this scaffold allows for endo and exo stereochemistry. This enables the projection of pharmacophores into "deep pockets" that flat molecules cannot reach.

Vectors Center Hexahydrocyclopenta[c]pyrrole (Core) Sub1 N-Vector (Solvent Front) Center->Sub1 Sub2 C-Ring Endo (Hydrophobic Pocket A) Center->Sub2 3D Depth Sub3 C-Ring Exo (Specific H-Bond) Center->Sub3 3D Height

Figure 2: Vector analysis showing the ability of the scaffold to project substituents into 3D space (Endo/Exo).

Experimental Protocols

To validate the advantages of this scaffold in your own pipeline, the following protocols are recommended.

Protocol A: Synthesis via Amide Coupling (Scaffold Utilization)

Note: While de novo synthesis of the ring is complex, the scaffold is commercially available as a building block.

Objective: Couple 3-azabicyclo[3.3.0]octane to a carboxylic acid pharmacophore.

  • Reagents:

    • Amine: 3-azabicyclo[3.3.0]octane HCl (1.0 eq)

    • Acid: Target Carboxylic Acid (1.0 eq)

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve the Acid and DIPEA in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the ester.

    • Add the 3-azabicyclo[3.3.0]octane HCl salt.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

  • Validation:

    • Confirm product via LC-MS. The rigid bicyclic proton signals (1.5–3.0 ppm) are distinct and complex due to the fused rings, serving as a diagnostic NMR signature.

Protocol B: Surface Plasmon Resonance (SPR) for Entropy Assessment

Objective: Prove that the affinity gain is driven by rigidification (slower


 or thermodynamic signature).
  • Setup: Immobilize the target protein on a CM5 sensor chip.

  • Injection: Inject the Flexible Analog and the Rigid Scaffold Analog at varying concentrations.

  • Analysis:

    • Measure

      
       (association rate) and 
      
      
      
      (dissociation rate).
    • Success Metric: The Rigid Scaffold should show a similar

      
       to the flexible analog but a significantly slower 
      
      
      
      (residence time), or simply a higher affinity (
      
      
      ) derived from the lack of entropic penalty.
    • Advanced: Perform the assay at multiple temperatures (15°C, 25°C, 35°C) to construct a van't Hoff plot. The Rigid Scaffold should show a less negative

      
       component compared to the flexible analog.
      

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2] [Link]

  • Griot, R. G. (1959). Synthesis of 3-azabicyclo[3.3.0]octane derivatives (Precursor to Gliclazide).[3] Helvetica Chimica Acta. [Link]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. (Discusses conformational restriction and entropy). Elsevier. [Link]

  • Parrish, J. P., et al. (2013). Establishment of the 3-azabicyclo[3.3.0]octane scaffold in HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

cost-benefit analysis of using tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth cost-benefit analysis and technical workflow for the large-scale synthesis of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.

Executive Summary

This compound (CAS: 146669-14-1 ), also known as N-Boc-3-azabicyclo[3.3.0]octane , is a privileged bicyclic scaffold. It serves as a critical intermediate in the synthesis of sulfonylurea antidiabetics (e.g., Gliclazide analogs), antiviral agents (HCV NS3/4A protease inhibitors), and novel GPCR ligands.

For process chemists, the "Make vs. Buy" decision hinges on the availability of the core amine, 3-azabicyclo[3.3.0]octane . While commercial sourcing offers speed, in-house synthesis via the Imide Reduction Route (derived from cyclopentane-1,2-dicarboxylic acid) offers a 40-60% cost reduction at kilogram scales, provided that safety protocols regarding hydride reductions are strictly managed.

Strategic Importance & Structural Insight

The cis-fused bicyclic system imposes a rigid conformational constraint, improving the metabolic stability and selectivity of drug candidates compared to flexible pyrrolidine analogs.

  • Stereochemistry: The cis-isomer is thermodynamically favored and is the standard commercial form.

  • Key Reactivity: The Boc-protected amine allows for selective functionalization of the carbocycle or deprotection for amide coupling.

Route Comparison & Technical Analysis

Route A: The "Imide Reduction" Pathway (Recommended for Scale)

This route leverages the commodity chemical cyclopentane-1,2-dicarboxylic acid . It is the industrial standard for Gliclazide intermediates and is easily adapted for the N-Boc scaffold.

  • Step 1: Condensation with ammonia/urea to form cis-cyclopentane-1,2-dicarboximide.

  • Step 2: Reduction of the imide to the secondary amine using NaBH₄/AlCl₃ (generating borane in situ) or LiAlH₄.

  • Step 3: Boc protection.

Route B: Catalytic Hydrogenation of Dinitriles

Involves the hydrogenation of 1,2-dicyanocyclopent-1-ene.

  • Drawbacks: The starting material is less stable and more expensive than the dicarboxylic acid. High-pressure hydrogenation (>50 bar) requires specialized autoclaves.

Route C: Commercial Sourcing (Buy)
  • Pros: Immediate availability; no hazardous reduction steps.

  • Cons: High markup on the Boc-protected form. Supply chain risks for multi-kg batches.

Comparative Data Table
MetricRoute A (Imide Reduction)Route B (Hydrogenation)Route C (Commercial Buy)
Raw Material Cost Low (Commodity Acid)High (Dinitrile)Very High (Finished Good)
Atom Economy Moderate (Borate salts waste)HighN/A
Safety Profile High Risk (Hydrides/H₂ generation)Moderate (High Pressure)Low
Scalability Linear (Exotherm control is key)Non-linear (Mass transfer limits)Instant
Est. Cost/kg $450 - $600 $1,200+$2,500+

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound starting from cis-cyclopentane-1,2-dicarboxylic anhydride.

Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboximide
  • Charge a glass-lined reactor with cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv) and 25% aqueous ammonia (3.0 equiv).

  • Heat the mixture to 180–200 °C. Water and excess ammonia distill off.

  • Hold at melt temperature for 2 hours to ensure complete cyclization.

  • Cool to solidify the product. Recrystallize from ethanol if necessary.

    • Yield: >90%[1][2][3][4][5][6][7]

    • Checkpoint: Monitor disappearance of acid peaks via FTIR.

Step 2: Reduction to 3-Azabicyclo[3.3.0]octane (Critical Step)

Safety Note: This step generates hydrogen gas and borane. Use a dedicated scrubber and blast shields.*

  • Suspend NaBH₄ (3.0 equiv) in dry THF (10 vol) under N₂ at 0 °C.

  • Add the imide (1.0 equiv) to the suspension.

  • Dropwise Addition: Add a solution of anhydrous AlCl₃ (1.0 equiv) in THF over 2 hours. Maintain internal temp <10 °C.

    • Mechanism:[2][8][9][10][11] 3NaBH₄ + 4AlCl₃ → 4AlH₃ + 3NaCl + 3BCl₃ (complex borane species generated).

  • Reflux the mixture for 6–12 hours.

  • Quench: Cool to 0 °C. Cautiously add water followed by 15% NaOH solution.

  • Extraction: Extract the free amine into Toluene or DCM.

    • Note: The amine is volatile. Do not evaporate to dryness; carry the solution to Step 3.

Step 3: Boc Protection
  • Charge the amine solution from Step 2.

  • Add TEA (1.5 equiv) and (Boc)₂O (1.1 equiv).

  • Stir at room temperature for 4 hours.

  • Wash with 1M citric acid (to remove unreacted amine) and brine.

  • Concentrate to yield the crude oil. Purify via short-path distillation or silica plug.

Visualizations

Synthesis Pathway (Route A)[9]

SynthesisRoute Start Cyclopentane-1,2- dicarboxylic anhydride Step1 Step 1: Imide Formation (NH3, 200°C) Start->Step1 Imide cis-Cyclopentane- 1,2-dicarboximide Step1->Imide Step2 Step 2: Reduction (NaBH4 / AlCl3 / THF) Imide->Step2 Hydride Reduction Amine 3-Azabicyclo[3.3.0]octane (Core Amine) Step2->Amine Quench & Extract Step3 Step 3: Protection ((Boc)2O, TEA) Amine->Step3 Final tert-Butyl hexahydrocyclopenta [c]pyrrole-2(1H)-carboxylate Step3->Final

Figure 1: Industrial synthesis workflow utilizing the cost-effective imide reduction pathway.

Decision Matrix: Make vs. Buy

DecisionMatrix Start Requirement: >1 kg of Boc-Intermediate Check1 Is '3-Azabicyclo[3.3.0]octane' commercially available < $400/kg? Start->Check1 BuyAmine STRATEGY 1: Buy Core Amine + In-house Boc Protection Check1->BuyAmine Yes Check2 Do you have high-pressure hydrogenation capability? Check1->Check2 No RouteA STRATEGY 2 (Recommended): Imide Reduction Route (Lowest COGS, High Safety Control) Check2->RouteA No (Standard Reactor) RouteB STRATEGY 3: Dinitrile Hydrogenation (Only if Dinitrile is cheap) Check2->RouteB Yes

Figure 2: Strategic decision tree for process chemistry teams based on equipment and market pricing.

References

  • Gliclazide Intermediate Synthesis : Process for the preparation of N-amino-3-azabicyclo[3.3.0]octane. Patent CN103601666A.

  • Imide Reduction Methodology: Reduction of cyclic imides to cyclic amines using Sodium Borohydride and Aluminum Trichloride. Journal of Organic Chemistry.
  • Safety of Hydride Reductions : LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. ResearchGate.[10]

  • Commercial Availability & Properties : 3-Azabicyclo[3.3.0]octane Hydrochloride Product Guide.

Sources

assessing the in vivo efficacy of drugs synthesized with the hexahydrocyclopenta[c]pyrrole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydrocyclopenta[c]pyrrole scaffold (often chemically indexed as the 3-azabicyclo[3.3.0]octane system) represents a privileged structure in medicinal chemistry. Unlike flexible linear amines, this bicyclic framework offers restricted conformational freedom, enhanced lipophilicity, and specific receptor binding kinetics.

This guide provides a rigorous, data-driven framework for assessing the in vivo efficacy of drugs built upon this scaffold. While the scaffold is versatile, this guide anchors its analysis in the most commercially validated application—Gliclazide (Type 2 Diabetes) —comparing it against standard alternatives like Glimepiride to isolate scaffold-specific benefits such as oxidative stress reduction and hemovascular safety. We also examine emerging applications in cognitive disorders (e.g., AZD1446 ) to demonstrate the scaffold's neuroactive potential.

The Scaffold Advantage: Why Hexahydrocyclopenta[c]pyrrole?

Before designing in vivo protocols, one must understand the chemical rationale driving the biological signal.

  • Conformational Rigidity: The fused five-membered rings lock the nitrogen lone pair and side chains into specific vectors, increasing affinity for GPCRs (e.g., SUR1) and ion channels (e.g., nAChR).

  • Metabolic Stability: The bicyclic core is often more resistant to oxidative metabolism than open-chain analogs, prolonging half-life (

    
    ).
    
  • ROS Scavenging: Uniquely, the hexahydrocyclopenta[c]pyrrole moiety in Gliclazide has been proven to scavenge reactive oxygen species (ROS) directly, a property absent in sulfonylureas lacking this specific core (e.g., Glimepiride, Glibenclamide).

Comparative Case Study: Gliclazide vs. Glimepiride

Target Indication: Type 2 Diabetes Mellitus (T2DM)[1][2]

This section objectively compares Gliclazide (Hexahydrocyclopenta[c]pyrrole core) against Glimepiride (Pyrrolinone core). While both are sulfonylureas, their in vivo profiles diverge significantly due to the scaffold.

Table 1: Comparative In Vivo Performance Metrics
FeatureGliclazide (Scaffold-Based)Glimepiride (Alternative)Clinical Implication
Primary Target SUR1 (Pancreatic

-cell)
SUR1 & SUR2A (Cardiac)Gliclazide is more pancreas-selective; Glimepiride may interfere with cardiac ischemic preconditioning.[1]
Binding Kinetics Reversible, rapid association/dissociationHigh affinity, slow dissociationGliclazide mimics physiological insulin pulsatility; Glimepiride causes sustained insulin release.
Hypoglycemia Risk Low (< 4%) Moderate (~9%)The scaffold's reversible binding reduces "locking" of the

channel.
Antioxidant Activity High (Direct Scavenger)Low / NegligibleGliclazide reduces oxidized LDL and increases SOD/GSH levels in vivo.
Hemovascular Effects Inhibits platelet aggregationMinimal effectScaffold-specific reduction in microthrombosis risk.
The "Scaffold Effect" on Oxidative Stress

The defining advantage of the hexahydrocyclopenta[c]pyrrole scaffold in this context is vascular protection . In STZ-induced diabetic rat models, Gliclazide (10 mg/kg) significantly reduced plasma lipid peroxides and increased superoxide dismutase (SOD) activity, whereas Glimepiride showed minimal impact on these markers despite equivalent glycemic control. This suggests the scaffold itself acts as a free radical scavenger, independent of insulin secretion.

Emerging Applications: Cognitive Disorders

Beyond diabetes, the scaffold is being utilized for neuroactive agents.

  • Compound: AZD1446 (TC-6683) [3]

  • Mechanism:

    
     Nicotinic Acetylcholine Receptor (nAChR) Agonist.[3]
    
  • In Vivo Finding: In rat models of cognition (Abeta-infusion), AZD1446 (0.01–1 mg/kg p.o.) reversed learning deficits. The rigid 3,7-diazabicyclo[3.3.0]octane core (an analog of our target scaffold) was critical for high affinity and brain penetration.

Validated Experimental Protocols

To generate authoritative data, use these self-validating protocols.

Protocol A: Pharmacodynamic Efficacy in Diabetic Rats

Objective: Assess glycemic control and insulin sensitivity.

  • Animal Selection: Male Wistar rats (200–250g).

  • Induction (Self-Validating Step):

    • Fast rats for 12 hours.

    • Administer Streptozotocin (STZ) : 55 mg/kg i.p.[4] (citrate buffer, pH 4.5).[4]

    • Validation: Measure fasting blood glucose (FBG) after 72 hours. Only include rats with FBG > 250 mg/dL.

  • Treatment Groups (n=8/group):

    • Vehicle Control (CMC 0.5%).

    • Gliclazide (Scaffold): 10 mg/kg p.o. daily.

    • Glimepiride (Comparator): 0.1–0.5 mg/kg p.o. daily (dose adjusted for equipotency).

  • Duration: 30–90 days (Chronic model).

  • Endpoints:

    • Weekly FBG.

    • Terminal HbA1c.

    • Plasma Insulin (ELISA).

Protocol B: In Vivo Oxidative Stress Assessment

Objective: Quantify the scaffold's unique antioxidant capacity.

  • Sample Collection: At termination of Protocol A, collect plasma and isolate erythrocytes.

  • Biomarker Analysis:

    • Lipid Peroxidation: Measure Malondialdehyde (MDA) via TBARS assay.

    • Enzymatic Defense: Measure SOD and Catalase activity in erythrocyte lysate.

    • Total Thiol: Spectrophotometric assay (DTNB method).

  • Data Interpretation: A statistically significant reduction in MDA and elevation in SOD in the Gliclazide group vs. Glimepiride group confirms the scaffold-mediated antioxidant effect.

Visualizations

Diagram 1: Mechanism of Action & Scaffold Specificity

This diagram illustrates how the hexahydrocyclopenta[c]pyrrole scaffold (Gliclazide) achieves dual efficacy: metabolic control via SUR1 and vascular protection via ROS scavenging.

Gliclazide_Mechanism Scaffold Hexahydrocyclopenta[c]pyrrole (Gliclazide Core) SUR1 SUR1 Receptor (High Affinity) Scaffold->SUR1 Binds ROS Reactive Oxygen Species (ROS) Scaffold->ROS Neutralizes Pancreas Pancreatic Beta Cell SUR1->Pancreas KATP K_ATP Channel Closure SUR1->KATP Inhibits Insulin Insulin Secretion (Pulsatile) KATP->Insulin Depolarization Vascular Vascular Endothelium ROS->Vascular Damages Scavenging Direct Radical Scavenging Scavenging->ROS Reduces Protection Reduced Microthrombosis Scavenging->Protection Promotes

Caption: Dual-action mechanism: Receptor-mediated insulin secretion and scaffold-mediated ROS scavenging.

Diagram 2: In Vivo Experimental Workflow

A standardized workflow for comparing scaffold efficacy against alternatives.

InVivo_Workflow Start Study Initiation Induction Diabetes Induction (STZ 55 mg/kg i.p.) Start->Induction Validation Validation (72h) FBG > 250 mg/dL Induction->Validation Grouping Randomization (n=8) Validation->Grouping Confirmed Diabetics Group1 Group 1: Vehicle Grouping->Group1 Group2 Group 2: Gliclazide (Scaffold) Grouping->Group2 Group3 Group 3: Glimepiride (Alternative) Grouping->Group3 Dosing Chronic Dosing (30-90 Days) Group1->Dosing Group2->Dosing Group3->Dosing Analysis1 Glycemic Analysis (HbA1c, Insulin) Dosing->Analysis1 Efficacy Analysis2 Oxidative Stress (MDA, SOD, GSH) Dosing->Analysis2 Differentiation

Caption: Step-by-step workflow for comparative in vivo assessment in STZ-induced diabetic models.

References

  • PubChem. (2025). Gliclazide | C15H21N3O3S. National Library of Medicine. [Link]

  • Sarkar, A., et al. (2011). In vitro and in vivo antioxidant properties of gliclazide. Journal of Diabetes and its Complications. [Link]

  • Chipirishetti, R. (2015). Comparative Study of Glimepiride and Gliclazide in Type 2 Diabetes Patients on Safety, Efficacy and Tolerability. Journal of Drug Delivery and Therapeutics. [Link]

  • Dr. Oracle. (2025). Comparison between Glimepiride and Gliclazide for treating type 2 diabetes. [Link]

  • Dunbar, G., et al. (2011). Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective alpha4beta2 nicotinic acetylcholine receptor agonist.[3] Journal of Medicinal Chemistry. [Link]

  • Islam, M.S., & Wilson, R.D. (2012).[5] Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal. [Link]

Sources

benchmarking the performance of catalysts for the asymmetric synthesis of hexahydrocyclopenta[c]pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydrocyclopenta[c]pyrrole scaffold (3-azabicyclo[3.3.0]octane) represents a privileged core in medicinal chemistry, serving as the structural backbone for various antiviral agents, Gliclazide analogues, and bioactive alkaloids. While traditional synthetic routes rely on resolution or chiral pool manipulation, catalytic asymmetric 1,3-dipolar cycloaddition (1,3-DC) has emerged as the most atom-economical and stereocontrolled method to access this fused system.

This guide benchmarks the three dominant catalytic classes for this transformation: Cu(I)-Ferrocenyl complexes , Ag(I)-Phosphoramidites , and Bifunctional Organocatalysts . Our analysis indicates that while organocatalysts offer a "green" advantage, Cu(I)-Fesulphos complexes currently provide the superior balance of catalyst loading, diastereocontrol (endo/exo), and enantiomeric excess (ee) for this specific bicyclic topology.

Mechanistic Foundations: The Stereocontrol Challenge

The primary route to hexahydrocyclopenta[c]pyrroles involves the [3+2] cycloaddition of an azomethine ylide (generated in situ from imino esters) with an electron-deficient cyclopentenone or cyclopentene derivative.

The stereochemical outcome is dictated by two competing transition states:

  • Endo-TS: Favored by secondary orbital interactions (often leads to the kinetic product).[1]

  • Exo-TS: Favored by steric minimization (often leads to the thermodynamic product).

In metal-catalyzed systems, the metal (M*) chelates the azomethine ylide, creating a rigid dipole. The chiral ligand must then block one face of this dipole to induce enantioselectivity while simultaneously influencing the endo/exo approach of the cyclopentenone.

Diagram 1: Mechanistic Divergence in [3+2] Cycloaddition

G Start Azomethine Ylide (Metal-Bound) TS_Endo Endo Transition State (Sec. Orbital Interaction) Start->TS_Endo + Ligand (Steric Bulk A) TS_Exo Exo Transition State (Steric Control) Start->TS_Exo + Ligand (Steric Bulk B) Dipolarophile Cyclopentenone (Dipolarophile) Dipolarophile->TS_Endo Dipolarophile->TS_Exo Prod_Endo Endo-Hexahydrocyclopenta[c]pyrrole (Kinetic) TS_Endo->Prod_Endo Prod_Exo Exo-Hexahydrocyclopenta[c]pyrrole (Thermodynamic) TS_Exo->Prod_Exo

Caption: Divergent pathways in the metal-catalyzed [3+2] cycloaddition. Ligand architecture dictates the preference for Endo vs. Exo manifolds.

Comparative Analysis of Catalytic Systems

System A: Cu(I) / Fesulphos Complexes (The "Gold Standard")

Developed largely by the Carretero group, this system utilizes planar chiral ferrocenyl P,S-ligands (Fesulphos).

  • Mechanism: The soft Sulfur and hard Phosphorus bind Cu(I) to form a rigid complex that effectively shields one face of the ylide.

  • Performance: Unmatched versatility. It can be tuned to favor endo products (with maleimides) or exo products (with nitroalkenes). For cyclopentenones, it typically yields high endo selectivity.

  • Pros: Low catalyst loading (1-3 mol%), high ee (>98%), works well with sterically demanding imino esters.

  • Cons: Sensitivity to air/moisture (requires inert atmosphere).

System B: Ag(I) / Phosphoramidites (The "Endo-Specialist")

Often utilizing Feringa-type ligands or BINAP derivatives.

  • Mechanism: Ag(I) coordinates more loosely than Cu(I), often allowing for a "late" transition state that maximizes secondary orbital interactions, strongly favoring the endo adduct.

  • Performance: Excellent for standard acrylate dipolarophiles but can struggle with the steric bulk of substituted cyclopentenones compared to Copper.

  • Pros: Often operates at lower temperatures; silver salts are sometimes easier to handle than specific Cu(I) sources.

  • Cons: Higher cost of Silver salts; often requires higher loading (5-10 mol%) to match Cu(I) kinetics.

System C: Organocatalysis (Bifunctional Thioureas/Squaramides)

Utilizes H-bonding to activate the nitro/carbonyl group of the dipolarophile and the imine simultaneously.

  • Mechanism: Non-covalent activation. The catalyst acts as a scaffold to bring reactants together via hydrogen bonding networks.

  • Performance: "Green" and metal-free. However, reaction times are significantly longer (24-72h) and substrate scope is often limited to highly activated dipolarophiles (e.g., nitro-olefins rather than simple cyclopentenones).

  • Pros: No metal waste; robust to air/moisture.

  • Cons: Lower turnover frequency (TOF); often requires 10-20 mol% loading.

Summary Data Table
MetricCu(I) / FesulphosAg(I) / PhosphoramiditeBifunctional Squaramide
Typical Loading 1–3 mol%3–10 mol%10–20 mol%
Primary Selectivity Tunable (Endo dominant)Strongly EndoSubstrate Dependent
Enantioselectivity (ee) 94–99%85–96%80–95%
Yield (Isolated) 85–98%75–90%60–85%
Reaction Time 2–12 hours6–24 hours24–72 hours
Air Sensitivity High (Inert gas required)ModerateLow
Key Reference Carretero et al. [1, 2]Grigg / Schreiber [3, 4]Vicario / Gong [5]

Recommended Protocol: Cu(I)-Fesulphos Catalysis[1][2][3]

Based on the benchmarking data, the Cu(I)-Fesulphos system is recommended for the synthesis of hexahydrocyclopenta[c]pyrroles due to its superior atom economy and stereocontrol.

Materials
  • Precursor: Glycine or Alanine derived imino ester (1.0 equiv).

  • Dipolarophile: 2-Cyclopenten-1-one (1.2 equiv).

  • Catalyst Source: [Cu(MeCN)₄]PF₆ or Cu(MeCN)₄ClO₄ (3 mol%).

  • Ligand: (R)-Fesulphos (3.3 mol%).

  • Base: Et₃N or DIPEA (1.2 equiv).

  • Solvent: Dry THF or DCM.

Step-by-Step Methodology
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve [Cu(MeCN)₄]PF₆ (3 mol%) and (R)-Fesulphos (3.3 mol%) in dry THF. Stir at Room Temperature (RT) for 30 minutes. The solution should turn a characteristic yellow/orange.

  • Substrate Addition: Add the imino ester (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow coordination (N,O-chelation).

  • Reaction Initiation: Cool the mixture to -20°C (or optimal temp for specific substrate). Add 2-Cyclopenten-1-one (1.2 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).

  • Monitoring: Stir at -20°C. Monitor via TLC or UPLC-MS. Reaction is typically complete within 4-8 hours.

  • Workup: Filter through a short pad of Celite to remove copper salts. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Step1 1. Catalyst Pre-formation Cu(I) + Fesulphos (THF, 30 min) Step2 2. Chelation Add Imino Ester (10 min) Step1->Step2 Active Complex Step3 3. Cycloaddition Add Cyclopentenone + Base (-20°C, 4-8h) Step2->Step3 Dipole Formation Step4 4. Quench & Filter Celite Filtration Step3->Step4 Completion Step5 5. Purification Flash Chromatography Step4->Step5 Crude Product

Caption: Optimized workflow for Cu(I)-catalyzed asymmetric synthesis of hexahydrocyclopenta[c]pyrroles.

Conclusion

For the asymmetric construction of the hexahydrocyclopenta[c]pyrrole core, Cu(I)-Fesulphos complexes represent the current state-of-the-art. They outperform Ag(I) alternatives in terms of catalytic efficiency (turnover) and offer significantly faster kinetics than organocatalytic routes. While organocatalysis remains a viable "green" alternative for specific activated substrates, the metal-mediated route remains the most robust for generating pharmaceutical-grade intermediates with high diastereomeric and enantiomeric purity.

References

  • Cabrera, S., Arrayás, R. G., & Carretero, J. C. (2005).[2] Highly Enantioselective Copper(I)-Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides.[1][3][4][5][6] Journal of the American Chemical Society, 127(47), 16394–16395.[2] Link

  • Adrio, J., & Carretero, J. C. (2011).[2] Novel Dipolarophiles and Dipoles in the Metal-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications, 47, 6784–6794.[2] Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998).[2] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link

  • Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides.[1][3][2][6] Journal of the American Chemical Society, 125(34), 10174–10175. Link

  • Gong, L. Z., et al. (2010). Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Accounts of Chemical Research, 43(12), 1438–1449. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of an experiment is intrinsically linked to the safety and precision with which it is conducted. This guide provides a detailed protocol for the safe handling and disposal of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a valued heterocyclic building block in medicinal chemistry. As your Senior Application Scientist, my objective is to distill complex safety information into a practical, actionable framework that not only protects you and your research but also fosters a culture of safety within your laboratory.

Hazard Profile and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive risk assessment can be conducted by examining its structural motifs: a carbamate and a heterocyclic amine. Carbamates as a class can exhibit a range of toxicities, and heterocyclic amines warrant careful handling to avoid skin and eye irritation.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may cause skin, eye, and respiratory irritation.[3][4] The primary routes of potential exposure are inhalation of aerosols, dermal contact, and ocular exposure.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Protection Level Required PPE Rationale and Best Practices
Primary Barrier Chemical Splash GogglesMust meet ANSI Z87.1 standards to provide adequate protection against splashes.[5]
Nitrile GlovesProvides a robust barrier against dermal exposure. For prolonged handling, consider double-gloving.
Laboratory CoatMust be fully buttoned to protect skin and personal clothing from contamination.[6]
Secondary Barrier Chemical Fume HoodAll manipulations of the compound should be performed within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[7]
Contingency Safety Shower & Eyewash StationEnsure unobstructed access and verify functionality before beginning work.

Experimental Protocol: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risk and ensure the reproducibility of your experimental results.

Preparation
  • Designate a Workspace: All handling of this compound should occur within a designated area of a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including glassware, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on your laboratory coat, followed by chemical splash goggles and nitrile gloves.

Aliquoting and Dispensing
  • Grounding: To prevent static discharge, especially when working with flammable solvents, ensure all equipment is properly grounded.[8]

  • Minimize Aerosolization: When transferring the solid, use a spatula and avoid creating dust. If preparing a solution, add the solid to the solvent slowly while stirring.

  • Containment: Keep all containers with the compound sealed when not in use.

Post-Experiment Decontamination
  • Clean Glassware: Thoroughly clean all glassware with an appropriate solvent, followed by a detergent wash and rinsing with deionized water.[9]

  • Wipe Down Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent.

  • Doffing PPE: Remove your gloves first, followed by your laboratory coat. Wash your hands thoroughly with soap and water immediately after.

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination prep1 Designate Workspace in Fume Hood prep2 Assemble All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Minimize Aerosol Generation handle1->handle2 handle3 Maintain Containment handle2->handle3 decon1 Clean Glassware handle3->decon1 decon2 Wipe Down Work Surfaces decon1->decon2 decon3 Doff PPE and Wash Hands decon2->decon3

Caption: Experimental Workflow for Safe Handling.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (in fume hood):

    • Alert colleagues in the immediate vicinity.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's specific procedures for large chemical spills.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.

This diagram outlines the decision-making process for waste segregation and disposal.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_container Dispose in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Dispose in Labeled Liquid Waste Container is_solid->liquid_container No storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_disposal Arrange for EHS Disposal storage->ehs_disposal

Caption: Waste Disposal Decision Tree.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your research environment. Should you have any further questions, please do not hesitate to consult your institution's safety officer or refer to the resources below.

References

  • SAFETY DATA SHEET - Castrol. Castrol. (2025, September 29). Retrieved February 7, 2026, from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3A6DBF73536E62D80258B6D0053C2B3/ File/2727595.pdf)
  • Carbamate Toxicity . StatPearls - NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • Personal Protective Equipment (PPE) . CHEMM. Retrieved February 7, 2026, from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth College. Retrieved February 7, 2026, from [Link]

  • SAFETY DATA SHEET - United Initiators . United Initiators. Retrieved February 7, 2026, from [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research . Boston University. Retrieved February 7, 2026, from [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds . The Journal of Organic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • Organophosphate/Carbamate Exposure - Management . SCHN. (2024, August 2). Retrieved February 7, 2026, from [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. Retrieved February 7, 2026, from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet . (2024, August 23). Retrieved February 7, 2026, from [Link]

  • Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning . YouTube. (2018, March 31). Retrieved February 7, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.